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Foundational

An In-depth Technical Guide on the Structural Differences Between Alpha-Dihydroequilenin and Beta-Dihydroequilenin

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the structural distinctions between the diast...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the structural distinctions between the diastereomers alpha-dihydroequilenin and beta-dihydroequilenin. As critical components in both pharmaceutical research and drug development, a thorough understanding of their stereochemistry is paramount. This document delves into the nuanced three-dimensional arrangements of these molecules, offering detailed methodologies for their differentiation and characterization. We will explore the foundational principles of their isomerism and present a comparative analysis using state-of-the-art analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and Circular Dichroism (CD) spectroscopy. Each section is designed to provide not only theoretical understanding but also practical, field-proven insights and detailed experimental protocols to empower researchers in their laboratory investigations.

The Foundation: Stereoisomerism in Dihydroequilenin

Alpha-dihydroequilenin and beta-dihydroequilenin are stereoisomers of the estrogenic steroid hormone equilenin. Their core structural framework is identical, but they differ in the spatial orientation of the hydroxyl group at the C17 position of the steroid's D-ring. This seemingly minor variation in stereochemistry gives rise to distinct three-dimensional shapes, which in turn dictates their biological activity and pharmacological properties.

  • Alpha-dihydroequilenin (17α-dihydroequilenin) : The hydroxyl group at the C17 position is oriented in the alpha configuration, meaning it projects below the plane of the steroid ring system.

  • Beta-dihydroequilenin (17β-dihydroequilenin) : The hydroxyl group at the C17 position is in the beta configuration, projecting above the plane of the ring system.

This epimeric relationship at C17 is the central focus of this guide. Understanding and confirming the stereochemistry at this position is a critical step in the synthesis, characterization, and application of these compounds.

Elucidating the 3D Architecture: A Multi-Technique Approach

A combination of analytical techniques is essential for the unambiguous differentiation of alpha- and beta-dihydroequilenin. Each method provides a unique perspective on the molecule's structure, and together they form a self-validating system for stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei within a molecule. For distinguishing between alpha- and beta-dihydroequilenin, both ¹H and ¹³C NMR are invaluable, with two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) offering definitive proof of stereochemistry.

The different spatial arrangement of the C17 hydroxyl group in the alpha and beta isomers leads to distinct magnetic environments for the surrounding protons and carbons. This results in measurable differences in their chemical shifts and coupling constants.

  • ¹H NMR Spectroscopy : The proton attached to C17 (H-17) will exhibit a different chemical shift and coupling pattern in the two isomers due to its proximity to different neighboring atoms. The orientation of the C17-OH group also influences the chemical shifts of the protons on the C18 methyl group.

  • ¹³C NMR Spectroscopy : The chemical shifts of the carbons in the D-ring, particularly C13, C16, and C17, are sensitive to the stereochemistry at C17.

  • NOESY : This 2D NMR experiment detects through-space interactions between protons that are in close proximity. For dihydroequilenin isomers, a key NOESY correlation (or lack thereof) will be observed between the protons of the C18 methyl group and the H-17 proton. In the beta-isomer, where the C17-OH is on the same side as the C18 methyl group, a NOE is expected between the C18-protons and the H-17 proton. This interaction is absent in the alpha-isomer.

  • Sample Preparation : Dissolve 5-10 mg of the purified dihydroequilenin isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

    • Typical parameters: 16-32 scans, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm.

  • 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) :

    • COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range proton-carbon correlations.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine spatial proximities of protons. A mixing time of 500-800 ms is typically suitable for small molecules.

  • Data Processing and Analysis : Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all proton and carbon signals with the aid of the 2D spectra. Critically analyze the chemical shift of H-17 and the C18 methyl protons, and look for the key NOE between the C18-protons and H-17 to assign the stereochemistry.

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute stereochemistry of chiral centers. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom. The crystal structure of 17α-dihydroequilin has been reported, providing a clear picture of the alpha configuration.[1]

For dihydroequilenin isomers, X-ray crystallography directly visualizes the orientation of the C17-hydroxyl group relative to the steroid's ring system, providing definitive proof of the alpha or beta configuration. It also reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

  • Crystal Growth :

    • Grow single crystals of the dihydroequilenin isomer suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step.

    • Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof).

  • Crystal Mounting and Data Collection :

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement :

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

  • Analysis : Visualize the final structure using software like Mercury or Olex2 to confirm the stereochemistry at C17.

Circular Dichroism (CD) Spectroscopy: Probing Chirality with Polarized Light

Circular dichroism spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, making it an excellent tool for distinguishing between diastereomers.

The two isomers of dihydroequilenin are expected to exhibit distinct CD spectra due to their different spatial arrangements of chromophores and chiral centers. The sign and magnitude of the Cotton effect, which is the characteristic peak or trough in a CD spectrum, can be used to infer the absolute configuration of stereocenters.

  • Sample Preparation :

    • Prepare a dilute solution of the dihydroequilenin isomer in a suitable solvent that is transparent in the desired UV region (e.g., methanol, ethanol, or acetonitrile).

    • The concentration should be adjusted to give an absorbance of approximately 1.0 at the wavelength of maximum absorption.

  • Instrument Setup :

    • Use a calibrated circular dichroism spectrophotometer.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Data Acquisition :

    • Record the CD spectrum over a suitable wavelength range (e.g., 200-400 nm).

    • Acquire a baseline spectrum of the solvent in the same cuvette and subtract it from the sample spectrum.

    • Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Data Analysis : Compare the CD spectra of the two isomers. The differences in the sign and intensity of the Cotton effects will be indicative of their different stereochemistry.

Summary of Key Structural and Spectroscopic Differentiators

FeatureAlpha-Dihydroequilenin (17α-OH)Beta-Dihydroequilenin (17β-OH)
C17-OH Orientation Axial-like, pointing below the plane of the D-ring.Equatorial-like, pointing above the plane of the D-ring.
¹H NMR (H-17) Typically appears at a higher field (more shielded) due to its axial-like position.Typically appears at a lower field (less shielded) due to its equatorial-like position.
¹³C NMR (D-ring) Distinct chemical shifts for C13, C16, and C17 compared to the beta isomer.Distinct chemical shifts for C13, C16, and C17 compared to the alpha isomer.
NOESY No significant NOE between C18-methyl protons and H-17.Significant NOE is expected between C18-methyl protons and H-17.
X-ray Crystallography Confirms the axial-like orientation of the C17-OH group.Would confirm the equatorial-like orientation of the C17-OH group.
Circular Dichroism Expected to show a distinct CD spectrum with specific Cotton effects.Expected to show a different CD spectrum, potentially with opposite or significantly altered Cotton effects compared to the alpha isomer.

Visualizing the Differences

Molecular Structures

G cluster_alpha Alpha-Dihydroequilenin (17α-OH) cluster_beta Beta-Dihydroequilenin (17β-OH) alpha alpha beta beta

Caption: 2D structures of alpha- and beta-dihydroequilenin.

Experimental Workflow for Differentiation

G cluster_workflow Workflow for Stereochemical Assignment Sample Dihydroequilenin Isomer NMR NMR Spectroscopy (1H, 13C, NOESY) Sample->NMR Xray X-ray Crystallography Sample->Xray CD Circular Dichroism Sample->CD Analysis Comparative Analysis of Spectroscopic and Crystallographic Data NMR->Analysis Xray->Analysis CD->Analysis Assignment Unambiguous Stereochemical Assignment (α or β) Analysis->Assignment

Caption: Experimental workflow for differentiating dihydroequilenin isomers.

Conclusion

The differentiation of alpha- and beta-dihydroequilenin is a critical task in steroid chemistry and drug development. While their structures differ only by the orientation of a single hydroxyl group, this subtle change has profound implications for their biological function. The integrated application of NMR spectroscopy, single-crystal X-ray crystallography, and circular dichroism provides a robust and self-validating framework for the unambiguous assignment of their stereochemistry. This guide has provided both the theoretical underpinnings and practical protocols to empower researchers to confidently characterize these important molecules.

References

  • Kaduk, J. A., Gindhart, A. M., & Blanton, T. N. (2017). Crystal Structure of 17α-Dihydroequilin, C18H22O2, from Synchrotron Powder Diffraction Data and Density Functional Theory. Crystals, 7(7), 218. [Link]

  • Bhavnani, B. R., & Stanczyk, F. Z. (2008). Structure activity relationships and differential interactions and functional activity of various equine estrogens mediated via estrogen receptors (ERs) ERalpha and ERbeta. Endocrinology, 149(10), 5125–5139. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6427124, 17alpha-Dihydroequilenin. Retrieved March 26, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3032407, 17beta-Dihydroequilenin. Retrieved March 26, 2026 from [Link].

  • Reich, H. J. (n.d.). NMR Spectroscopy: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved March 26, 2026, from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy: ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved March 26, 2026, from [Link]

  • Wikipedia contributors. (2023, December 29). 17α-Dihydroequilenin. In Wikipedia, The Free Encyclopedia. Retrieved March 26, 2026, from [Link]

  • Wikipedia contributors. (2023, December 29). 17β-Dihydroequilenin. In Wikipedia, The Free Encyclopedia. Retrieved March 26, 2026, from [Link]

  • Creative Biostructure. (2025, July 8). A Beginner's Guide to Circular Dichroism Spectroscopy. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1857. [Link]

  • Chen, Y., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(9), 2603. [Link]

Sources

Exploratory

Elucidating the Downstream Signaling Pathways of β-Dihydroequilenin: Mechanisms of Action and Therapeutic Implications

Executive Summary β-Dihydroequilenin (17β-dihydroequilenin or 17β-Eqn) is a potent, naturally occurring ring B unsaturated equine estrogen. Most commonly encountered as a biologically active metabolite and constituent of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

β-Dihydroequilenin (17β-dihydroequilenin or 17β-Eqn) is a potent, naturally occurring ring B unsaturated equine estrogen. Most commonly encountered as a biologically active metabolite and constituent of conjugated equine estrogens (CEE) such as Premarin, 17β-Eqn has garnered significant attention in pharmacological research. Unlike classical estrogens (e.g., 17β-estradiol), the unique structural topology of 17β-Eqn—specifically its conjugated double bonds in the B ring—confers distinct receptor binding kinetics, robust antioxidant properties, and highly selective downstream signaling activation.

This technical guide provides an in-depth analysis of the genomic and non-genomic signaling pathways activated by 17β-Eqn, exploring its neuroprotective and cardiovascular benefits. Furthermore, it details self-validating experimental methodologies for researchers investigating estrogenic signaling cascades.

Molecular Profile and Receptor Kinetics

The pharmacological efficacy of 17β-Eqn is rooted in its high-affinity interactions with Estrogen Receptors (ERα and ERβ). The ring B unsaturation facilitates a unique electron delocalization across the steroid backbone, which not only enhances its ability to scavenge free radicals but also alters the conformational dynamics of the ER upon binding [1].

In competitive binding assays utilizing human endometrium and rat uterus models, 17β-Eqn demonstrates a robust affinity (Ka × 10⁹ M⁻¹) for both cytosolic and nuclear estrogen receptors. The relative binding affinity hierarchy among equine and classical estrogens is established as: 17β-dihydroequilin > 17β-estradiol > 17β-dihydroequilenin > estrone > equilin [1]. The ability of 17β-Eqn to form stable 8S (cytosolic) and 4S (nuclear) protein complexes validates its capacity to act as a potent transcriptional regulator.

Core Downstream Signaling Pathways

Classical Genomic ER Signaling

Upon traversing the cell membrane, 17β-Eqn binds to intracellular ERα or ERβ, inducing a conformational change that promotes receptor dimerization. The 17β-Eqn-ER complex translocates to the nucleus, where it binds to specific Estrogen Response Elements (ERE) on the DNA. This recruitment of co-activators initiates the transcription of target genes responsible for cellular proliferation, differentiation, and tissue homeostasis.

G Ligand 17β-Dihydroequilenin ER Estrogen Receptor (ERα/ERβ) Ligand->ER Genomic Genomic Pathway (Nuclear Translocation) ER->Genomic NonGenomic Non-Genomic Pathway (Membrane-Associated ER) ER->NonGenomic ERE Estrogen Response Elements (ERE) Genomic->ERE GeneExp Target Gene Transcription ERE->GeneExp Kinases PI3K/Akt & MAPK/ERK NonGenomic->Kinases Rapid Rapid Cellular Responses (e.g., eNOS activation) Kinases->Rapid

Caption: Genomic and non-genomic downstream signaling pathways of 17β-dihydroequilenin.

Non-Genomic Cardiovascular and Anti-Inflammatory Pathways

Beyond classical transcription, 17β-Eqn activates rapid, non-genomic signaling cascades via membrane-associated ERs (mERs) and G protein-coupled estrogen receptors (GPER1). In human endothelial cells, 17β-Eqn exerts profound anti-inflammatory effects by counteracting interleukin-1α (IL-1α) induced inflammation [2].

Mechanistically, 17β-Eqn blocks the translocation of the p50 and p65 subunits of NF-κB to the nucleus. By inhibiting the NF-κB pathway, 17β-Eqn effectively suppresses the downstream upregulation of pro-inflammatory cytokines, specifically Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1) [2].

NFKB IL1a IL-1α Stimulation NFKB_act NF-κB Activation IL1a->NFKB_act Cytokines Upregulation of IL-6, IL-8, MCP-1 NFKB_act->Cytokines B_DHEN 17β-Dihydroequilenin ER_block ER-Mediated Signaling B_DHEN->ER_block ER_block->NFKB_act Inhibits

Caption: 17β-dihydroequilenin inhibits IL-1α-induced NF-κB activation and cytokine release.

Neuroprotective Signaling Cascades

17β-Eqn demonstrates significant neuroprotective efficacy, particularly against oxidative stress and amyloid-beta (Aβ) toxicity associated with Alzheimer's disease [3]. The downstream mechanisms include:

  • Daxx Translocation Inhibition: ERα-mediated signaling prevents the translocation of Death domain-associated protein (Daxx), halting programmed neuronal apoptosis.

  • VDAC Modulation: The association of ERα with the Voltage-Dependent Anion Channel (VDAC) maintains channel inactivation, preserving mitochondrial integrity during excitotoxic glutamate injury.

Quantitative Data: Receptor Affinity and Inflammatory Modulation

The following table synthesizes the quantitative pharmacodynamics of 17β-Eqn compared to classical estrogens, highlighting its receptor binding affinity and its capacity to suppress endothelial inflammation.

Estrogen CompoundRelative Binding Affinity (vs 17β-E2)IL-1α Induced IL-6 Suppression (at 1 µM)IL-1α Induced MCP-1 Suppression (at 1 µM)
17β-Dihydroequilin ~200%N/AN/A
17β-Estradiol (17β-E2) 100% (Baseline)> 85%> 80%
17β-Dihydroequilenin ~75%> 85%> 80%
Estrone (E1) ~20%No significant effectNo significant effect
Equilin (Eq) ~15%N/AN/A

Data synthesized from Bhavnani et al. [1] and Demyanets et al. [2].

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Experimental causality is established by incorporating specific antagonists and physical separation techniques to prove mechanistic claims.

Protocol 1: Competitive Radioligand Binding Assay for ER Affinity

Objective: To quantify the binding affinity of 17β-Eqn to cytosolic and nuclear ERs. Causality & Validation: We utilize sucrose density gradient centrifugation. This step is critical because it physically separates the 8S (cytosolic) and 4S (nuclear) receptor complexes. Observing the radioligand in these specific sedimentation fractions proves that 17β-Eqn is actively incorporated into functional receptor assemblies, rather than binding non-specifically to cellular lipids or debris.

  • Tissue Preparation: Homogenize human endometrial or rat uterine tissue in a Tris-EDTA buffer (pH 7.4) at 4°C to prevent receptor degradation.

  • Fractionation: Ultracentrifuge the homogenate at 105,000 × g for 60 minutes to isolate the cytosolic fraction. Extract the nuclear pellet using a high-salt KCl buffer.

  • Incubation: Incubate the fractions with a constant concentration of [³H]-17β-estradiol and varying concentrations of unlabeled 17β-Eqn (10⁻¹⁰ to 10⁻⁵ M) for 18 hours at 4°C.

  • Separation: Layer the incubates onto a 10-30% sucrose density gradient and centrifuge at 250,000 × g for 14 hours.

  • Quantification: Fractionate the gradient and measure radioactivity using a liquid scintillation counter. Calculate the Ka by determining the concentration of 17β-Eqn required to displace 50% of the tritiated ligand.

Protocol 2: In Vitro Endothelial Inflammation Suppression Assay

Objective: To evaluate the suppression of IL-6, IL-8, and MCP-1 by 17β-Eqn via the NF-κB pathway. Causality & Validation: The inclusion of ICI 182,780 (Fulvestrant), a pure ER antagonist, is the self-validating core of this protocol. If the anti-inflammatory effect of 17β-Eqn is reversed by ICI 182,780, it definitively proves that the cytokine suppression is an ER-mediated downstream signaling event, ruling out the possibility that 17β-Eqn is merely acting as a non-specific chemical antioxidant in the culture media.

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in standard endothelial growth medium until 80% confluence.

  • Pre-Incubation: Starve cells in serum-free media for 12 hours. Pre-incubate the experimental group with 1 µM 17β-Eqn for 2 hours.

  • Antagonist Validation: For the validation cohort, co-incubate cells with 1 µM 17β-Eqn and 10 µM ICI 182,780.

  • Stimulation: Stimulate all cohorts (except the negative control) with 10 ng/mL IL-1α for 24 hours.

  • Quantification: Harvest the cell culture supernatant. Quantify the concentrations of IL-6, IL-8, and MCP-1 using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

  • Nuclear Extraction (Optional): To confirm NF-κB inhibition, perform a nuclear extraction and use Western blotting to probe for the p50 and p65 subunits.

Workflow Step1 Culture HUVECs (Standardize Baseline) Step2 Pre-incubate with 17β-Eqn (1 µM) Step1->Step2 Step3 Stimulate with IL-1α Step2->Step3 Step4 Quantify IL-6/8 (ELISA) Step3->Step4 Step5 Validate via ER Antagonist (ICI 182,780) Step4->Step5

Caption: Self-validating in vitro workflow for assessing endothelial inflammation suppression.

References

  • Bhavnani, B. R., & Woolever, C. A. (1991). Interaction of ring B unsaturated estrogens with estrogen receptors of human endometrium and rat uterus. Steroids.[Link]

  • Demyanets, S., Pfaffenberger, S., Kaun, C., Awad, E. M., et al. (2005). The estrogen metabolite 17β-dihydroequilenin counteracts interleukin-1α induced expression of inflammatory mediators in human endothelial cells in vitro via NF-κB pathway. Thrombosis and Haemostasis.[Link]

  • Bhavnani, B. R., & Stanczyk, F. Z. (2014). Pharmacology of conjugated equine estrogens: efficacy, safety and mechanism of action. The Journal of Steroid Biochemistry and Molecular Biology.[Link]

Foundational

Comprehensive Technical Guide on β-Dihydroequilenin: Physicochemical Profiling and Pharmacological Workflows

Introduction & Executive Summary β-Dihydroequilenin (17β-dihydroequilenin) is a highly potent, ring B-unsaturated equine estrogen primarily identified as a key active metabolite of equilin sulfate, a major component of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Executive Summary

β-Dihydroequilenin (17β-dihydroequilenin) is a highly potent, ring B-unsaturated equine estrogen primarily identified as a key active metabolite of equilin sulfate, a major component of conjugated equine estrogen (CEE) preparations 1. Recognized for its profound uterotropic and neuroprotective activities, this phytoestrogen-like steroid exhibits a unique pharmacological profile driven by its specific stereochemistry and high-affinity binding to estrogen receptors (ERα and ERβ) 2. This whitepaper provides an in-depth analysis of the physicochemical properties of β-dihydroequilenin and outlines validated, step-by-step methodologies for its analytical quantification and receptor binding evaluation.

Physicochemical Profiling & Structural Elucidation

The biological efficacy of β-dihydroequilenin is intrinsically linked to its molecular architecture. The presence of the unsaturated B-ring and the 17β-hydroxyl group dictates its lipophilicity, receptor pocket binding orientation, and metabolic stability 3.

Table 1: Key Physicochemical Properties of β-Dihydroequilenin

PropertyValueAnalytical Significance
Chemical Name (17β)-Estra-1,3,5,7,9-pentaene-3,17-diolDetermines stereospecific receptor interactions.
Molecular Formula C18H20O2Basis for exact mass determination in MS.
Molecular Weight 268.35 g/mol Critical for molarity calculations and MRM transitions 4.
LogP (Octanol/Water) ~3.7Indicates high lipophilicity; necessitates organic extraction 5.
Solubility Soluble in organic solvents (e.g., ethyl acetate, methanol)Dictates reconstitution solvents in LC-MS/MS workflows.
Physical State Off-white crystalline solidRequires proper desiccation during storage 3.

Causality Insight: The high LogP value (~3.7) indicates that β-dihydroequilenin readily crosses lipid bilayers, facilitating rapid intracellular access to cytosolic and nuclear estrogen receptors. However, this same lipophilicity requires the use of non-polar solvents for efficient extraction from aqueous biological matrices during analytical testing.

Receptor Binding Kinetics & Signaling Pathway

β-Dihydroequilenin demonstrates exceptional binding affinity for both cytosolic and nuclear estrogen receptors, often exceeding the affinity of standard equilin 2. The 17β-hydroxyl conformation is critical; it acts as a primary hydrogen bond donor/acceptor within the ligand-binding domain (LBD) of the ER, stabilizing the active conformation of the receptor.

Upon binding, the ligand-receptor complex undergoes a conformational shift, leading to receptor dimerization and subsequent nuclear translocation. In the nucleus, the complex binds to Estrogen Response Elements (EREs) on target genes, modulating transcription rates that govern uterotropic and neuroprotective responses 2.

Fig 1: 17β-dihydroequilenin-mediated estrogen receptor activation and transcription pathway.

Experimental Methodologies: Analytical & Pharmacological Workflows

To ensure scientific rigor, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag experimental deviations.

Competitive Radioligand Binding Assay for ER Affinity

This protocol determines the relative binding affinity (RBA) and inhibition constant (Ki) of β-dihydroequilenin using a tritiated tracer.

Rationale: A competitive assay is chosen over direct binding because it allows for the precise measurement of unlabeled β-dihydroequilenin against a known high-affinity standard, mitigating the need to synthesize a radiolabeled version of every test compound 2.

Step-by-Step Workflow:

  • Receptor Preparation: Isolate cytosolic fractions from target tissue (e.g., human endometrium or rat uterus) using ultracentrifugation (100,000 x g for 1 hour at 4°C) in a Tris-EDTA buffer.

  • Incubation: In a 96-well plate, combine 100 µL of cytosolic receptor preparation with 50 µL of 1 nM [3H]17β-estradiol (tracer) and 50 µL of unlabeled β-dihydroequilenin at varying concentrations (10⁻¹² to 10⁻⁵ M).

  • Equilibration: Incubate the mixture at 4°C for 18 hours to ensure steady-state equilibrium is reached without receptor degradation.

  • Separation: Add 200 µL of dextran-coated charcoal (DCC) suspension to strip unbound ligands. Centrifuge at 3,000 x g for 10 minutes.

  • Quantification: Transfer the supernatant (containing the receptor-bound ligand) to scintillation vials and measure radioactivity using a liquid scintillation counter.

  • Self-Validation Checkpoint: Include a set of wells with a 1,000-fold excess of unlabeled 17β-estradiol to define Non-Specific Binding (NSB). If NSB exceeds 20% of total binding, the assay must be rejected and the DCC stripping step optimized.

LC-MS/MS Quantification in Biological Matrices

Accurate pharmacokinetic profiling requires highly sensitive quantification of β-dihydroequilenin in plasma 1.

Rationale: Liquid-Liquid Extraction (LLE) using ethyl acetate is selected over protein precipitation because it exploits the compound's high LogP (~3.7), selectively partitioning the lipophilic steroid into the organic phase while leaving polar matrix interferences behind. Negative electrospray ionization (ESI-) is utilized because the C3 phenolic hydroxyl group readily deprotonates to form a stable [M-H]⁻ ion, maximizing the signal-to-noise ratio.

Step-by-Step Workflow:

  • Sample Spiking: Aliquot 200 µL of plasma and spike with 20 µL of deuterated internal standard (e.g., 17β-dihydroequilenin-d3, 10 ng/mL) 6.

  • Extraction: Add 1 mL of ethyl acetate. Vortex vigorously for 5 minutes to facilitate partitioning, then centrifuge at 10,000 x g for 10 minutes.

  • Evaporation: Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 Methanol:Water with 0.1% ammonium hydroxide).

  • Chromatography: Inject 10 µL onto a C18 analytical column. Use a gradient elution profile to separate β-dihydroequilenin from endogenous steroid isomers.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in MRM (Multiple Reaction Monitoring) mode, targeting the[M-H]⁻ precursor ion (m/z 267.3) and its specific product ions.

  • Self-Validation Checkpoint: The recovery of the deuterated internal standard must fall between 85-115%. A calibration curve (0.1 to 100 ng/mL) must yield an R² > 0.995. Deviation indicates matrix suppression or extraction failure.

Fig 2: LC-MS/MS analytical workflow for the quantification of 17β-dihydroequilenin in plasma.

Conclusion

The robust physicochemical properties of β-dihydroequilenin—specifically its molecular weight of 268.35 g/mol and lipophilic nature—enable its potent interaction with estrogen receptors. By employing rigorously validated analytical and pharmacological workflows, researchers can accurately map its pharmacokinetics and receptor dynamics, advancing the development of targeted hormone therapies and neuroprotective agents.

References

  • .BETA.-DIHYDROEQUILENIN Source: Global Substance Registration System (GSRS) / NIH URL:[Link]

  • Interaction of ring B unsaturated estrogens with estrogen receptors of human endometrium and rat uterus Source: PubMed / NIH URL:[Link]

  • 17beta-Dihydroequilenin-4,16,16-d3, CDN 0.005 g Source: Fisher Scientific URL:[Link]

  • Metabolic clearance rate of equilin sulfate and its conversion to plasma equilin, conjugated and unconjugated equilenin, 17 beta-dihydroequilin, and 17 beta-dihydroequilenin in normal postmenopausal women and men under steady state conditions Source: PubMed / NIH URL:[Link]

  • Estrogens, Conjugated | C18H21NaO5S | CID 45357473 Source: PubChem / NIH URL:[Link]

Sources

Protocols & Analytical Methods

Method

LC-MS/MS protocols for detecting beta-dihydroequilenin in plasma

Application Note: Ultrasensitive LC-MS/MS Quantification of β -Dihydroequilenin in Human Plasma Introduction & Clinical Context Conjugated equine estrogens (CEEs), derived from the urine of pregnant mares, have been util...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ultrasensitive LC-MS/MS Quantification of β -Dihydroequilenin in Human Plasma

Introduction & Clinical Context

Conjugated equine estrogens (CEEs), derived from the urine of pregnant mares, have been utilized for decades in hormone replacement therapies (e.g., Premarin). The pharmacological profile of CEEs is highly complex, driven by a mixture of over ten distinct estrogenic compounds. Among these, β -dihydroequilenin is a critical active metabolite.

Accurate pharmacokinetic profiling of β -dihydroequilenin in human plasma is notoriously difficult. The analyte circulates at low picogram-per-milliliter (pg/mL) concentrations and is structurally nearly identical to several endogenous and exogenous estrogens. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to overcome poor ionization efficiencies and isobaric interferences, ensuring high-fidelity quantification .

Mechanistic Insights & Analytical Strategy

As a self-validating analytical system, every step of this protocol is engineered to address a specific chemical bottleneck in estrogen analysis.

The Necessity of Enzymatic Deconjugation

In systemic circulation, β -dihydroequilenin exists almost exclusively as an inactive, highly polar sulfate conjugate. Direct extraction of lipophilic estrogens will fail if this sulfate group is not cleaved. We utilize a targeted enzymatic hydrolysis using β -glucuronidase/arylsulfatase (from Helix pomatia) to cleave the sulfate moiety, freeing the phenolic A-ring for subsequent extraction and derivatization.

Signal Amplification via Dansylation

Estrogens possess a neutral phenolic A-ring that exhibits notoriously poor ionization efficiency in positive Electrospray Ionization (ESI+). To bypass this limitation, we employ Dansyl chloride (Dns-Cl) derivatization. The reaction between the weakly acidic phenol of β -dihydroequilenin and Dns-Cl under alkaline conditions (pH 10.5) introduces a highly basic dimethylamino group. This modification shifts the ionization paradigm, readily accepting a proton in acidic mobile phases and boosting ESI+ sensitivity by 10- to 100-fold.

The Isobaric Conundrum: β -Dihydroequilenin vs. Equilin

The most critical failure point in CEE analysis is isobaric interference. β -dihydroequilenin ( C18​H20​O2​ ) and Equilin ( C18​H20​O2​ ) are exact structural isomers with a monoisotopic mass of 268.146 Da.

Upon dansylation, both compounds yield an identical precursor ion of m/z 502.2 and fragment to the exact same dominant product ion of m/z 171.1 (the cleaved dansyl moiety) . Because their Multiple Reaction Monitoring (MRM) transitions are indistinguishable, baseline chromatographic resolution is the only physical mechanism to prevent false quantification .

Isobaric cluster_0 Exact Isomers (MW 268.35) cluster_1 Identical MRM Transitions BDE β-Dihydroequilenin Dansyl Dansyl Chloride Derivatization BDE->Dansyl EQ Equilin EQ->Dansyl D_BDE Dansyl-β-Dihydroequilenin m/z 502.2 → 171.1 Dansyl->D_BDE D_EQ Dansyl-Equilin m/z 502.2 → 171.1 Dansyl->D_EQ Chrom Mandatory Baseline Chromatographic Resolution D_BDE->Chrom D_EQ->Chrom

Figure 1: The isobaric challenge of β-dihydroequilenin and equilin requiring chromatographic resolution.

Experimental Methodologies

Step-by-Step Sample Preparation Protocol

Step 1: Aliquoting and Hydrolysis

  • Transfer 200 µL of human plasma into a clean 2.0 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., Estrone- 13C6​ at 10 ng/mL).

  • Add 50 µL of 0.1 M sodium acetate buffer (pH 5.0) containing 1,000 units of β -glucuronidase and 100 units of arylsulfatase.

  • Vortex briefly and incubate in a water bath at 37 °C for 2 hours to ensure complete deconjugation.

Step 2: Liquid-Liquid Extraction (LLE) 5. Add 1.0 mL of Methyl tert-butyl ether (MTBE) to the hydrolyzed sample. MTBE provides high recovery for lipophilic estrogens while precipitating proteins and leaving polar matrix interferences in the aqueous phase. 6. Vortex vigorously for 5 minutes. 7. Centrifuge at 10,000 × g for 5 minutes at 4 °C to achieve phase separation. 8. Carefully transfer the upper organic (MTBE) layer to a clean glass autosampler vial. 9. Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 40 °C.

Step 3: Dansylation Derivatization 10. Reconstitute the dried extract in 20 µL of 100 mM sodium bicarbonate buffer (pH 10.5). Note: The alkaline pH is critical to deprotonate the phenol, driving the nucleophilic attack on the dansyl chloride. 11. Add 30 µL of freshly prepared Dansyl chloride solution (1 mg/mL in anhydrous acetonitrile). 12. Seal the vial, vortex for 10 seconds, and incubate in a heating block at 60 °C for 15 minutes. 13. Remove from heat and evaporate to dryness under nitrogen. 14. Reconstitute the final derivative in 100 µL of 50% Methanol in water. Centrifuge at 14,500 × g for 3 minutes before transferring to an insert for LC-MS/MS injection.

G Plasma Plasma (200 µL) Hydrolysis Hydrolysis (37°C, 2h) Plasma->Hydrolysis LLE LLE (MTBE) Hydrolysis->LLE Evap N2 Evap (40°C) LLE->Evap Deriv Dansylation (pH 10.5, 60°C) Evap->Deriv LCMS LC-MS/MS (MRM Mode) Deriv->LCMS

Figure 2: End-to-end sample preparation and LC-MS/MS workflow for β-dihydroequilenin.

Quantitative Data & Parameters

LC-MS/MS Instrumental Conditions

Chromatographic separation is achieved using a sub-2-micron particle column to ensure sharp peak shapes and baseline resolution of the isobaric isomers.

  • System: High-Performance LC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

Table 1: Optimized LC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.406040
1.00.406040
5.00.402080
6.00.402080
6.10.406040
8.00.406040
Mass Spectrometry Parameters

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The collision energy (CE) is optimized to fragment the precursor ion to the stable m/z 171.1 dansyl reporter ion.

Table 2: MRM Transitions for Dansylated Equine Estrogens

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Target Specificity / Note
Dansyl- β -Dihydroequilenin 502.2 171.1 35 Requires baseline separation from Equilin
Dansyl-Equilin502.2171.135Isobaric interference to β -Dihydroequilenin
Dansyl-Equilenin500.2171.135Distinct mass, easily resolved
Dansyl-Estrone504.2171.135Base endogenous estrogen
Estrone- 13C6​ (IS)510.2171.135Internal Standard

References

  • Pharmacokinetic Study of Conjugated Equine Estrogens in Healthy Chinese Postmenopausal Women Using a Parallel Two-Column LC-MS/MS Method Source: Clinical Pharmacokinetics, 61(11), 1571-1583 (2022). URL:[Link] [1]

  • Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS Source: Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 927, 191-198 (2013). URL:[Link] [2]

  • Derivatized versus non-derivatized LC-MS/MS techniques for the analysis of estrogens and estrogen-like endocrine disruptors in human plasma Source: Ecotoxicology and Environmental Safety, 260, 115083 (2023). URL:[Link][3]

Application

In Vitro Assays for Evaluating the Estrogenic Activity of 17β-Dihydroequilenin: A Comprehensive Protocol Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Protocol Guide Introduction and Pharmacological Context Conjugated equine estrogens (CEE), such as those foun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Protocol Guide

Introduction and Pharmacological Context

Conjugated equine estrogens (CEE), such as those found in Premarin®, contain a complex mixture of estrogenic compounds. While estrone sulfate and equilin sulfate are the primary constituents, their in vivo metabolism yields highly potent ring-B unsaturated derivatives. Among these, 17β-dihydroequilenin (17β-Eqn) is a critical active metabolite[1].

Understanding the specific estrogenic activity of 17β-Eqn requires a robust in vitro profiling strategy. Because receptor binding affinity does not linearly translate to transcriptional efficacy or functional cellular outcomes, relying on a single assay is insufficient. As established by , 17β-Eqn exhibits a unique binding profile, demonstrating higher affinity for estrogen receptors (ER) than estrone or equilin, though slightly lower than 17β-estradiol (17β-E2)[2].

Quantitative Data: Relative Binding Affinities

To contextualize the potency of 17β-Eqn, Table 1 summarizes its relative binding affinity compared to other classical and equine estrogens.

Table 1: Relative Binding Affinities of Selected Estrogens for Cytosolic ER

Estrogen Receptor Binding Affinity Order Relative Potency Category
17β-Dihydroequilin (17β-Eq) 1 Highest
17β-Estradiol (17β-E2) 2 High
17β-Dihydroequilenin (17β-Eqn) 3 High-Moderate
Estrone (E1) 4 Moderate
Equilin (Eq) 5 Moderate
Equilenin (Eqn) 9 Low

(Data adapted from Bhavnani & Woolever, 1991[2])

Experimental Design & Workflow

To build a self-validating data package, this guide outlines an orthogonal, three-tiered approach. We move from isolated molecular interactions (Receptor Binding) to gene regulation (Reporter Assays) and finally to complex phenotypic responses (Cell Proliferation).

Workflow Start 17β-Dihydroequilenin In Vitro Profiling Binding 1. Receptor Binding (Affinity: ERα vs ERβ) Start->Binding Transcription 2. Reporter Gene Assay (Transcriptional Efficacy) Start->Transcription Proliferation 3. E-Screen Assay (Functional Mitogenesis) Start->Proliferation Data Comprehensive Estrogenic Activity Profile Binding->Data Transcription->Data Proliferation->Data

Orthogonal workflow for profiling 17β-dihydroequilenin estrogenic activity.

Protocol 1: Competitive Radioligand Binding Assay (ERα and ERβ)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of 17β-Eqn for recombinant human ERα and ERβ.

Causality & Assay Logic: We utilize [³H]17β-estradiol as the tracer. To separate the unbound radioligand from the receptor-ligand complex, Dextran-Coated Charcoal (DCC) is employed. Why DCC? Charcoal rapidly adsorbs small, free hydrophobic steroid molecules but physically excludes large protein-receptor complexes, allowing for precise quantification of the bound fraction via liquid scintillation counting.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare assay buffer (10 mM Tris-HCl, pH 7.5, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol). Dilute recombinant ERα and ERβ to a validated working concentration (typically 1-5 nM).

  • Ligand Dilution: Prepare a 10-point serial dilution of unlabeled 17β-Eqn (competitor) ranging from 10−12 to 10−5 M.

  • Incubation: In a 96-well plate, combine:

    • 50 µL of [³H]17β-estradiol (final concentration ~1 nM).

    • 50 µL of unlabeled 17β-Eqn (or vehicle for total binding).

    • 100 µL of ERα or ERβ preparation.

    • Incubate at 4°C for 16–18 hours to ensure steady-state equilibrium.

  • Separation: Add 100 µL of cold DCC suspension to each well. Incubate for exactly 10 minutes at 4°C.

  • Centrifugation: Centrifuge the plate at 3,000 × g for 15 minutes at 4°C to pellet the charcoal.

  • Quantification: Transfer 100 µL of the supernatant (containing the receptor-bound radioligand) to a scintillation vial, add scintillation fluid, and count the disintegrations per minute (DPM).

  • Self-Validation: Include a non-specific binding (NSB) control well containing a massive excess ( 10−5 M) of unlabeled 17β-E2. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: ERE-Luciferase Reporter Gene Assay

Objective: Measure the transcriptional efficacy ( Emax​ ) and potency ( EC50​ ) of 17β-Eqn.

Causality & Assay Logic: This assay utilizes cells transfected with an Estrogen Response Element (ERE) upstream of a luciferase reporter gene[3]. It is critical to use phenol red-free media and Dextran-Charcoal Stripped Fetal Bovine Serum (csFBS). Why? Phenol red acts as a weak estrogen, and standard FBS contains endogenous estrogens. Failing to remove these will artificially elevate the basal transcriptional baseline, masking the specific agonistic effects of 17β-Eqn.

Pathway Ligand 17β-Dihydroequilenin Receptor ERα / ERβ (Cytosol) Ligand->Receptor Binds Complex Ligand-Receptor Dimer Receptor->Complex Dimerizes Nucleus Nuclear Translocation Complex->Nucleus ERE Binding to ERE Nucleus->ERE Luciferase Luciferase Expression (Bioluminescence) ERE->Luciferase Transcription

Mechanism of 17β-dihydroequilenin-induced ERE-luciferase reporter activation.

Step-by-Step Methodology:
  • Cell Starvation: Culture T47D-KBluc cells (or transiently transfected HEK293 cells) in phenol red-free DMEM supplemented with 5% csFBS for 48 hours prior to the assay.

  • Seeding: Seed cells at 1×104 cells/well in a white, opaque 96-well plate (to prevent luminescent crosstalk). Allow 24 hours for attachment.

  • Treatment: Treat cells with a dose-response range of 17β-Eqn ( 10−12 to 10−6 M).

  • Self-Validating Controls:

    • Positive Control: 17β-E2 (1 nM).

    • Antagonist Control: Co-treat a subset of 17β-Eqn wells with 1 µM Fulvestrant (ICI 182,780). Complete ablation of the luminescent signal proves the transcription is strictly ER-mediated.

  • Detection: After 24 hours of exposure, lyse the cells using passive lysis buffer. Add luciferin substrate and immediately read luminescence on a microplate reader.

Protocol 3: MCF-7 E-Screen Cell Proliferation Assay

Objective: Assess the functional mitogenic response of 17β-Eqn in human breast cancer cells.

Causality & Assay Logic: Developed by, the E-Screen is predicated on the biological reality that human serum contains factors that inhibit the proliferation of MCF-7 cells, arresting them in the G0/G1 phase[4]. Estrogens induce proliferation specifically by negating this inhibitory effect. The assay measures total biomass accumulation over 6 days as a proxy for mitotic activity.

EScreenLogic Serum Charcoal-Stripped Serum (Inhibitory Factors) Arrest G0/G1 Cell Cycle Arrest Serum->Arrest Induces Proliferation MCF-7 Proliferation Arrest->Proliferation Transition to S-Phase Ligand 17β-Dihydroequilenin ER ER Activation Ligand->ER Binds ER->Arrest Overcomes

Logical mechanism of the E-Screen MCF-7 cell proliferation assay.

Step-by-Step Methodology:
  • Seeding: Seed MCF-7 cells at 5×103 cells/well in 24-well plates using standard DMEM with 5% FBS. Allow cells to attach for 24 hours.

  • Estrogen Deprivation: Wash cells with PBS and replace the media with phenol red-free DMEM supplemented with 5% csFBS.

  • Dosing: Add 17β-Eqn in a concentration gradient ( 10−13 to 10−6 M). Include a vehicle control (0.1% ethanol) and a 17β-E2 positive control (100 pM).

  • Incubation: Incubate the plates for 144 hours (6 days) at 37°C, 5% CO₂. Do not change the media during this period to allow for uninterrupted accumulation of the proliferative effect.

  • Biomass Quantification (SRB Assay):

    • Fix cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour.

    • Wash plates with tap water and air dry.

    • Stain with 0.4% Sulforhodamine B (SRB) dissolved in 1% acetic acid for 30 minutes.

    • Wash unbound dye with 1% acetic acid.

    • Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5) and read absorbance at 492 nm.

  • Data Analysis: Calculate the Relative Proliferative Effect (RPE) by normalizing the maximum proliferation induced by 17β-Eqn against the maximum proliferation induced by the 17β-E2 positive control.

References

  • Bhavnani BR, Woolever CA. Interaction of ring B unsaturated estrogens with estrogen receptors of human endometrium and rat uterus. Steroids. 1991;56(4):201-210. URL: [Link]

  • Soto AM, Sonnenschein C, Chung KL, Fernandez MF, Olea N, Serrano FO. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives. 1995;103(Suppl 7):113-122. URL: [Link]

  • Legler J, van den Brink CE, Brouwer A, Murk AJ, van der Saag PT, Vethaak AD, van der Burg B. Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line. Toxicological Sciences. 1999;48(1):55-66. URL: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis and Purification of β-Dihydroequilenin Standards

Abstract: This document provides a comprehensive guide for the synthesis, purification, and analytical characterization of β-dihydroequilenin, a significant metabolite of the equine estrogen equilenin. The protocols deta...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and analytical characterization of β-dihydroequilenin, a significant metabolite of the equine estrogen equilenin. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development who require high-purity β-dihydroequilenin as an analytical standard. The guide emphasizes the rationale behind methodological choices, ensuring both scientific rigor and practical applicability. Methodologies covered include stereoselective chemical synthesis, purification via recrystallization and advanced chromatographic techniques, and definitive characterization using modern analytical methods.

Introduction: The Importance of High-Purity β-Dihydroequilenin

β-Dihydroequilenin, or estra-1,3,5(10),6,8-pentaen-3,17β-diol, is a naturally occurring steroidal estrogen found in horses.[1][2] It is a key metabolite of equilenin, a major component of conjugated estrogen formulations like Premarin, which are widely used in estrogen replacement therapy.[3][4] As a metabolite, β-dihydroequilenin possesses significant biological activity, and its characterization is crucial for understanding the pharmacology and toxicology of these complex drug mixtures.[1][]

Synthetic Pathway: Stereoselective Reduction of Equilenin

The most direct and efficient route to synthesize β-dihydroequilenin is through the stereoselective reduction of the 17-keto group of equilenin. This approach is favored for its high yield and control over the stereochemistry at the C-17 position.

Causality of Reagent Selection: Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation. Its selection is based on its mild reactivity and high chemoselectivity. NaBH₄ effectively reduces ketones and aldehydes without affecting the more stable aromatic rings present in the equilenin scaffold. This prevents over-reduction and the formation of unwanted byproducts. The reduction is stereospecific, yielding the desired 17β-hydroxyl isomer, which is the biologically relevant form.[6]

Workflow for Synthesis and Purification

The overall process is a multi-stage workflow designed to maximize purity at each step.

SynthesisWorkflow Start Start: Equilenin Synthesis Chemical Synthesis (NaBH4 Reduction) Start->Synthesis 1. Reduction Workup Aqueous Work-up & Crude Product Isolation Synthesis->Workup 2. Quenching Purification Multi-Step Purification Workup->Purification 3. Purification Analysis Purity Assessment & Characterization Purification->Analysis 4. Validation Standard Final Standard: High-Purity β-Dihydroequilenin Analysis->Standard 5. Certification

Caption: Overall workflow for the production of high-purity β-dihydroequilenin standard.

Protocol 2.1: Synthesis of Crude β-Dihydroequilenin
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve equilenin (1.0 eq) in a suitable solvent mixture such as methanol or a tetrahydrofuran (THF)/water system at room temperature.

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This helps to control the exothermic reaction and enhance stereoselectivity.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 eq) to the cooled solution in small portions over 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by the slow addition of acetone, followed by dilute hydrochloric acid (1M HCl) to neutralize excess NaBH₄ and decompose the borate complexes.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude β-dihydroequilenin as a solid.

Purification Methodologies

Purification is the most critical phase in the preparation of an analytical standard. A multi-step approach is recommended to remove unreacted starting material, isomeric impurities (such as the 17α-isomer), and any reaction byproducts. The choice of technique is guided by the differing polarities of the components in the crude mixture.[7]

Purification Strategy Overview

PurificationWorkflow Crude Crude Product Contains: β-dihydroequilenin, α-isomer, unreacted equilenin Recrystallization Recrystallization Removes bulk impurities Crude->Recrystallization Step 1 ColumnChrom Column Chromatography Separates based on polarity Recrystallization->ColumnChrom Step 2 PrepHPLC Preparative HPLC High-resolution separation of isomers ColumnChrom->PrepHPLC Step 3 (Optional, for highest purity) Pure {High-Purity β-Dihydroequilenin} PrepHPLC->Pure

Caption: Recommended multi-step purification workflow for β-dihydroequilenin.

Protocol 3.1: Purification by Recrystallization

Recrystallization is an effective first step to remove a significant portion of impurities and enhance the purity of the crude product.[7][8] The principle relies on the differential solubility of the target compound and impurities in a chosen solvent system at varying temperatures.[8]

  • Solvent Selection: A mixture of ethanol and water is often suitable for steroids. The crude solid should be highly soluble in hot solvent and sparingly soluble at room temperature or below.

  • Dissolution: Place the crude β-dihydroequilenin in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Induce Crystallization: Slowly add hot water dropwise to the solution until it becomes slightly turbid, indicating the saturation point. Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, without disturbance, to promote the formation of well-defined crystals. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3.2: Purification by Column Chromatography

For more rigorous purification, particularly to separate the 17β- and 17α-isomers, column chromatography is employed.[9][10] This technique separates compounds based on their differential adsorption to a stationary phase.

  • Stationary Phase: Pack a glass column with silica gel (e.g., Silica Gel 60, 230-400 mesh) in a suitable non-polar solvent like hexane.

  • Sample Loading: Dissolve the recrystallized product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

  • Elution: Elute the column with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). The less polar compounds will elute first.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure β-dihydroequilenin.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3.3: High-Purity Purification by Preparative HPLC

For the highest purity standard (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) is the ultimate purification step. Reversed-phase HPLC is highly effective for separating closely related steroid isomers.[11]

ParameterSpecificationRationale & References
Stationary Phase C18 or Phenyl-HexylC18 is a robust, versatile choice for steroids.[12][13][14] Phenyl phases can offer enhanced selectivity for aromatic compounds.[15]
Column Dimensions e.g., 21.2 x 150 mm, 5 µmPreparative scale dimensions to handle sufficient material load.
Mobile Phase A: Water, B: Acetonitrile or MethanolCommon solvents for reversed-phase chromatography of steroids.[13]
Elution Mode Isocratic or GradientGradient elution is often required to resolve closely eluting isomers effectively.
Flow Rate e.g., 20 mL/minAdjusted based on column diameter.
Detection UV at ~230 nmThe aromatic nature of the molecule allows for strong UV absorbance.
Sample Prep Dissolve in mobile phaseEnsure complete dissolution and filter before injection.
  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Injection: Inject a concentrated solution of the column-purified β-dihydroequilenin.

  • Fraction Collection: Collect fractions corresponding to the main product peak, avoiding the leading and tailing edges where impurities may be present.

  • Purity Check: Analyze the collected fractions using an analytical HPLC method to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile/methanol) via rotary evaporation. The remaining aqueous solution can be freeze-dried to yield the final, highly pure standard.

Purity Assessment and Structural Confirmation

The final step is to rigorously verify the purity and confirm the chemical structure of the prepared standard. This is a non-negotiable step for producing a self-validating and trustworthy reference material.

Protocol 4.1: Purity Determination by Analytical HPLC

An analytical scale HPLC method provides quantitative purity data.

ParameterSpecificationRationale & References
Stationary Phase C18, e.g., Poroshell 120 EC-C18High-efficiency columns provide excellent resolution for purity assessment.[13]
Column Dimensions e.g., 4.6 x 100 mm, 2.7 µmStandard analytical dimensions for fast and efficient separations.
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic AcidAcidified mobile phase ensures good peak shape.[13]
Gradient e.g., 40% to 80% B over 15 minutesA representative gradient to separate potential impurities.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.[13]
Detection DAD at 230 nmDiode-Array Detection allows for peak purity analysis across a spectrum.

Purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks.

Protocol 4.2: Structural Confirmation by Spectroscopy

Spectroscopic methods provide unambiguous confirmation of the compound's identity.

TechniquePurpose & Expected Results
¹H NMR Confirms the proton framework of the molecule. Key signals include a singlet for the angular methyl group (C-18) around 0.8 ppm and distinct aromatic proton signals between 7-8 ppm.[16]
¹³C NMR Confirms the carbon skeleton. A characteristic signal for the C-17 carbon bearing the hydroxyl group will be observed, shifted upfield compared to the C-17 carbonyl in equilenin (~220 ppm).[16]
Mass Spectrometry Confirms the molecular weight. For β-dihydroequilenin (C₁₈H₂₀O₂), the expected monoisotopic mass is 268.1463. High-resolution MS (HRMS) can confirm the elemental composition.[17][18]
FT-IR Confirms functional groups. Expect to see a broad O-H stretch (around 3300 cm⁻¹) from the hydroxyl groups and C-H stretches characteristic of aromatic rings.

By following this comprehensive guide, from reasoned synthesis to multi-step purification and final analytical validation, researchers can confidently produce β-dihydroequilenin standards of the high purity required for demanding scientific applications.

References

  • Bachmann, W. E., Cole, W., & Wilds, A. L. (1940). The Total Synthesis of the Sex Hormone Equilenin and Its Stereoisomers. Journal of the American Chemical Society. [Link]

  • Bhavnani, B. R., & Cecutti, A. (1994). Pharmacokinetics of 17 beta-dihydroequilin sulfate and 17 beta-dihydroequilin in normal postmenopausal women. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Bolton, J. L., & Thatcher, G. R. (1999). Synthesis of the equine estrogen metabolites 2-hydroxyequilin and 2-hydroxyequilenin. Chemical Research in Toxicology. [Link]

  • Britannica, T. Editors of Encyclopaedia (2024, February 17). Steroid. Encyclopedia Britannica. [Link]

  • European Patent Office. (n.d.). EP1398320A1 - Preparative separation of steroids by reverse phase HPLC.
  • Makin, H. L. J., et al. (2010). General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. ResearchGate. [Link]

  • MDPI. (2024). The First 1H NMR Total Assignment and a Quantum-Mechanically Driven Full Spin Analysis of the Steroid Hormone Equilenin. MDPI. [Link]

  • PubChem. (n.d.). beta-Dihydroequilin. PubChem. [Link]

  • ResearchGate. (n.d.). Synthesis of [2,4‐3H] 17β‐dihydroequilin sulfate. ResearchGate. [Link]

  • Setchell, K. D., & Shackleton, C. H. (1973). The group separation of plasma and urinary steroids by column chromatography on sephadex LH-20. Clinica Chimica Acta. [Link]

  • Shibata, T., et al. (2001). Metabolism of Equilenin in MCF-7 and MDA-MB-231 Human Breast Cancer Cells. Chemical Research in Toxicology. [Link]

  • Wikipedia. (n.d.). 17β-Dihydroequilin. Wikipedia. [Link]

  • Wikipedia. (n.d.). Equilenin. Wikipedia. [Link]

  • Zhang, Y., et al. (2000). A Metabolite of Equine Estrogens, 4-hydroxyequilenin, Induces DNA Damage and Apoptosis in Breast Cancer Cell Lines. PubMed. [Link]

  • Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Agilent Technologies. [Link]

  • Google Patents. (n.d.). DE10218107A1 - Process for the production of crystals of steroids, crystals available thereafter and their use in pharmaceutical formulations.
  • Google Patents. (n.d.). US7148212B2 - Process for production of steroid crystals, steroid crystals obtained thereby and pharmaceutical preparations containing them.
  • National Center for Biotechnology Information. (n.d.). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PMC. [Link]

  • ResearchGate. (n.d.). Crystallization of steroids in gels. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and Study of Equilenin Derivatives and Modified Analogs. ResearchGate. [Link]

  • Scribd. (n.d.). HPLC Techniques for Steroid Analysis. Scribd. [Link]

  • Taylor & Francis Online. (n.d.). Development of a Validated HPLC Method for the Simultaneous Determination of Anabolic Steroids in Biological Fluids. Taylor & Francis Online. [Link]

  • Veeprho. (n.d.). 17α-Dihydro Equilenin. Veeprho. [Link]

  • Wikipedia. (n.d.). 17β-Dihydroequilenin. Wikipedia. [Link]

Sources

Application

Application Notes and Protocols: β-Dihydroequilenin Solubility and Solvent Compatibility Guidelines

Introduction β-Dihydroequilenin is a naturally occurring equine estrogen, a metabolite of equilin, and a component of conjugated estrogen preparations.[1][2] Its investigation in various biological systems is crucial for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

β-Dihydroequilenin is a naturally occurring equine estrogen, a metabolite of equilin, and a component of conjugated estrogen preparations.[1][2] Its investigation in various biological systems is crucial for understanding its pharmacological profile, including its potential as a selective estrogen receptor modulator (SERM).[2] A fundamental prerequisite for accurate and reproducible in vitro and in vivo studies is the proper preparation of test compounds, which hinges on a thorough understanding of their solubility characteristics. This document provides a comprehensive guide to the solubility and solvent compatibility of β-dihydroequilenin, offering practical protocols for researchers, scientists, and drug development professionals.

The steroid backbone of β-dihydroequilenin confers a predominantly hydrophobic character, making it sparingly soluble in aqueous solutions.[1] Therefore, the selection of an appropriate organic solvent or solvent system is critical for the preparation of stock solutions and subsequent dilutions for experimental use. This guide outlines recommended solvents, provides a protocol for solubility assessment, and details a stepwise procedure for preparing a stock solution, all while emphasizing safe laboratory practices.

Physicochemical Properties of β-Dihydroequilenin

A foundational understanding of the physicochemical properties of β-dihydroequilenin is essential for predicting its solubility behavior.

PropertyValueSource
Chemical Formula C₁₈H₂₀O₂
Molecular Weight 268.35 g/mol
Appearance Off-White Solid
CAS Number 1423-97-8

Solubility Guidelines

While specific quantitative solubility data for β-dihydroequilenin in a wide range of organic solvents is not extensively published, general observations and data from structurally similar steroid hormones can provide valuable guidance.[3] β-Dihydroequilenin is generally described as being soluble in organic solvents.

Recommended Solvents for Initial Solubility Testing:

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent with an exceptional ability to dissolve a wide range of hydrophobic compounds, including steroids.[4][5] It is a common choice for preparing high-concentration stock solutions for biological assays.[6]

  • Ethanol (EtOH): A polar protic solvent that is often effective in dissolving steroids.[1] It is generally well-tolerated in cell culture at low final concentrations.

  • Methanol (MeOH): Another polar protic solvent that can be used for dissolving steroids.[1]

  • Acetonitrile (ACN): A polar aprotic solvent that can be a suitable alternative.[1]

  • Acetone: A polar aprotic solvent that shows good solubility for some steroids.[3]

General Solubility Observations for Steroid Hormones:

Based on studies of similar steroid hormones like 17-α hydroxyprogesterone, the solubility in common organic solvents can be expected to follow a general trend.[3] The following table provides an estimated solubility profile for β-dihydroequilenin based on these principles. It is crucial to experimentally verify these estimates for your specific lot of the compound.

SolventExpected SolubilityRationale and Considerations
Dimethyl Sulfoxide (DMSO) HighExcellent solvent for a wide range of hydrophobic compounds. Ideal for high-concentration stock solutions.[4][5]
Ethanol Moderate to HighGood solvent for many steroids. Less toxic to cells than DMSO at comparable concentrations.[1]
Methanol ModerateSimilar to ethanol, can be an effective solvent.[1]
Acetonitrile ModerateA versatile solvent for many organic compounds.[1]
Acetone ModerateCan be a good choice for initial dissolution.[3]
Water Very Low / InsolubleDue to its hydrophobic steroid structure, β-dihydroequilenin is expected to have negligible solubility in water.[1]

Experimental Workflow for Solubility Assessment

A systematic approach to determining the solubility of β-dihydroequilenin in a chosen solvent is critical for establishing reliable experimental protocols. The following workflow and diagram illustrate this process.

G cluster_0 Phase 1: Small-Scale Solubility Test cluster_1 Phase 2: Stock Solution Preparation A Weigh a small, precise amount of β-dihydroequilenin (e.g., 1-5 mg) B Select a candidate solvent (e.g., DMSO, Ethanol) A->B C Add a small, measured volume of solvent (e.g., 100 µL) B->C D Vortex or sonicate to facilitate dissolution C->D E Visually inspect for complete dissolution (clear solution) D->E F If not dissolved, incrementally add more solvent and repeat steps D and E E->F Incomplete Dissolution G Calculate the approximate solubility (mg/mL or Molarity) E->G Complete Dissolution F->D H Based on the determined solubility, calculate the required amount of compound and solvent for the desired stock concentration I Prepare the stock solution under sterile conditions (if for cell culture) H->I J Filter-sterilize the stock solution (using a 0.22 µm syringe filter) I->J K Aliquot the stock solution into sterile, light-protected tubes J->K L Store aliquots at -20°C or -80°C for long-term stability K->L

Figure 1: A workflow for determining the solubility of β-dihydroequilenin and preparing a stock solution.

Protocol for Preparing a β-Dihydroequilenin Stock Solution

This protocol details the preparation of a 10 mM stock solution of β-dihydroequilenin in DMSO. This is a common starting concentration for many in vitro assays.

Materials:

  • β-Dihydroequilenin (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Pre-weighing Preparation: Before handling the compound, ensure you are wearing appropriate PPE. It is recommended to work in a chemical fume hood, especially when handling powders.[7]

  • Weighing the Compound: Accurately weigh out 2.68 mg of β-dihydroequilenin powder and transfer it to a sterile microcentrifuge tube.

    • Calculation: Molecular Weight of β-dihydroequilenin = 268.35 g/mol . To prepare 1 mL of a 10 mM (0.01 M) solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.01 mol/L x 0.001 L x 268.35 g/mol = 0.0026835 g = 2.68 mg

  • Dissolution: Add 1.0 mL of sterile DMSO to the tube containing the β-dihydroequilenin powder.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions:

For cell-based assays, the high-concentration stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to the cells, typically below 0.5% (v/v).[4]

Solvent Compatibility and Assay Considerations

The choice of solvent can significantly impact experimental outcomes beyond just solubility.

  • Solvent-Induced Effects: Organic solvents can have direct effects on cellular processes. For instance, DMSO has been shown to influence the activity of certain enzymes, such as cytochromes P-450.[8] It is imperative to include a vehicle control (culture medium with the same final concentration of the solvent) in all experiments to account for any solvent-specific effects.

  • Precipitation upon Dilution: Hydrophobic compounds dissolved in an organic solvent may precipitate when diluted into an aqueous buffer or cell culture medium.[5] To mitigate this, it is recommended to add the stock solution to the aqueous medium while vortexing or mixing to ensure rapid and even dispersion. Preparing intermediate dilutions in a co-solvent system (e.g., a mixture of ethanol and water) can sometimes improve solubility in the final aqueous solution.[9]

  • Adsorption to Labware: Steroid hormones can adsorb to plastic surfaces, such as microcentrifuge tubes and cell culture plates, which can lead to a lower effective concentration in the assay.[10] Using low-retention plasticware or glass vials can help minimize this issue.

Safety and Handling Precautions

β-Dihydroequilenin, like other steroid hormones, should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the compound, especially in its powdered form.[5][11]

  • Engineering Controls: Handle the powdered form of β-dihydroequilenin in a chemical fume hood to avoid inhalation of fine particles.[7]

  • Spill and Waste Disposal: In case of a spill, follow standard laboratory procedures for cleaning up chemical spills. Dispose of all waste materials (e.g., contaminated gloves, tubes, and unused stock solutions) in accordance with institutional and local regulations for chemical waste.

  • Designated Work Area: When working with particularly hazardous substances, it is good practice to designate a specific area for their handling.[7]

Conclusion

The successful use of β-dihydroequilenin in research and drug development is contingent upon its proper handling and solubilization. While specific quantitative solubility data remains limited, a systematic approach to solvent selection and solubility testing, as outlined in these application notes, will enable researchers to prepare reliable and reproducible stock solutions. By understanding the physicochemical properties of β-dihydroequilenin and adhering to best practices for handling steroid compounds, researchers can ensure the integrity and accuracy of their experimental results.

References

  • ResearchGate. (n.d.). (a) Solubility test of sex steroid hormones in solvent medium (Dimethyl.... Retrieved from [Link]

  • Wikipedia. (2023). 17β-Dihydroequilenin. Retrieved from [Link]

  • ACS Omega. (2024). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US6723714B2 - Aqueous solvent for corticosteroids.
  • PMC. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • ResearchGate. (2025). How to dilute Hydrocortisone in stem cell culture?. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. Retrieved from [Link]

  • PMC. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • PMC. (2019). Structure-dependent retention of steroid hormones by common laboratory materials. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen solubility parameters for solvents and hormones. Retrieved from [Link]

  • PubChem. (n.d.). beta-Dihydroequilin. Retrieved from [Link]

  • Wikipedia. (n.d.). 17β-Dihydroequilenin. Retrieved from [Link]

  • LookChem. (n.d.). Estra-1,3,5,7,9-pentaene-3,17beta-diol. Retrieved from [Link]

  • PMC. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • ACS Figshare. (2026). Solubility Measurement, Correlation, and Solvent Effect of 3,5-Dihydroxybenzoic Acid in Nine Pure Solvents and Binary Solvent Mixture (Ethanol + Acetonitrile) at Temperatures from 293.15 to 333.15 K. Retrieved from [Link]

  • PubMed. (1998). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Retrieved from [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Equilibrium solubility determination and thermodynamic aspects of aprepitant (form I) in four binary aqueous mixtures of methanol, ethanol, acetone and 1,4-dioxane. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving peak resolution for beta-dihydroequilenin in liquid chromatography

Welcome to the Technical Support Center for Advanced Chromatography. As a Senior Application Scientist, I have designed this resource to address one of the most notoriously difficult challenges in steroid analysis: achie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Chromatography. As a Senior Application Scientist, I have designed this resource to address one of the most notoriously difficult challenges in steroid analysis: achieving baseline peak resolution for 17β-dihydroequilenin within complex conjugated equine estrogen (CEE) mixtures.

This guide abandons generic advice in favor of mechanistic causality. We will explore why these molecules behave the way they do, how to manipulate their physicochemical environments, and how to implement self-validating protocols that guarantee data integrity.

Mechanistic Overview: The Causality of Co-Elution

17β-dihydroequilenin is a ring-B unsaturated estrogen that frequently co-elutes with its stereoisomer (17α-dihydroequilenin) and structurally related compounds like equilin and equilenin. The difficulty in separation arises because these molecules possess nearly identical hydrophobicities and molecular weights.

The separation is fundamentally driven by proton donor-acceptor interactions and subtle differences in dipole moments [1]. Because the only structural difference between the 17α and 17β epimers is the spatial orientation of the hydroxyl group at the C-17 position, standard reversed-phase mechanisms (relying solely on hydrophobic partitioning) are insufficient. To achieve resolution, we must exploit shape selectivity and specific hydrogen-bonding capacities.

Troubleshooting & FAQ Guide

Q1: My 17β-dihydroequilenin peak is completely co-eluting with 17α-dihydroequilenin. How do I force a separation? The Cause: Standard binary mobile phases (e.g., Acetonitrile/Water) cannot distinguish the slight stereochemical differences at the C-17 position. The Solution: You must introduce shape-selective or multi-interaction modifiers.

  • Cyclodextrin Additives: Introduce β -cyclodextrin into the mobile phase. The hydrophobic cavity of β -cyclodextrin forms transient inclusion complexes with the steroids. The 17β-hydroxyl group creates a different steric hindrance profile compared to the 17α-epimer, altering their apparent retention times and forcing baseline resolution[2].

  • Quaternary Solvent Systems: If additives are undesirable for your detector (e.g., MS), utilize a quaternary mobile phase such as methanol-water-2-propanol-dichloromethane (45:42.5:7.5:5, v/v). Dichloromethane acts as a specific proton acceptor, modifying the solvation sphere around the phenolic hydroxyls and amplifying the dipole moment differences between the epimers[2].

Q2: I am observing severe peak tailing for all my estrogenic compounds, which is destroying my resolution. What is the mechanism behind this? The Cause: Peak tailing in steroidal analysis is almost exclusively caused by secondary interactions. The acidic phenolic hydroxyl groups of estrogens (like 17β-dihydroequilenin) interact strongly with unreacted, ionized silanol groups ( −SiO− ) on the silica support of the stationary phase. The Solution: Suppress silanol ionization. The USP monograph for conjugated estrogens mandates the use of an acidic buffer, specifically 0.025 M monobasic potassium phosphate or 0.1% trifluoroacetic acid (TFA)[3][4]. Lowering the mobile phase pH below 3.0 ensures the silanols remain protonated and neutral, eliminating the secondary retention mechanism.

Q3: How do I know if my method is robust enough before running precious biological samples? The Cause: Chromatographic conditions drift due to column aging, pump micro-leaks, or temperature fluctuations. The Solution: Implement a Self-Validating System Suitability Test (SST) . Your protocol must dictate that the run automatically aborts if the resolution ( Rs​ ) between the critical reference pair (estrone and equilin) falls below 1.2, or if the tailing factor exceeds 1.3[5][6]. This internal logic ensures that no data is collected on a compromised system.

Workflow & Pathway Visualizations

To conceptualize the troubleshooting logic and the biological origin of our target analyte, refer to the diagrams below.

Troubleshooting N1 Issue: 17β-dihydroequilenin Co-elution & Tailing N2 Modify Mobile Phase Add β-CD or Dichloromethane N1->N2 N3 Suppress Silanol Activity Buffer to pH < 3.0 (TFA/Phosphate) N2->N3 N4 Optimize Temperature Strictly maintain 20-25°C N3->N4 N5 Self-Validation Passed Resolution (Rs) > 1.5 N4->N5

HPLC Troubleshooting Workflow for 17β-dihydroequilenin Resolution.

Pathway EqS Equilin Sulfate Eq Equilin EqS->Eq Sulfatase Deconjugation Eqn Equilenin Eq->Eqn Ring-B Aromatization bEq 17β-dihydroequilin Eq->bEq 17-Keto Reduction bEqn 17β-dihydroequilenin (Target Analyte) Eqn->bEqn 17β-Reduction bEq->bEqn Ring-B Aromatization

Metabolic interconversion pathway of ring-B unsaturated estrogens.[7]

Self-Validating Experimental Protocol

This methodology is designed to extract and baseline-resolve 17β-dihydroequilenin from complex matrices. It is a closed-loop system; if Step 4 fails, the protocol demands a return to Step 2.

Step 1: Enzymatic Hydrolysis (Sample Preparation) Mechanism: Estrogens in biological samples or pharmaceutical tablets exist as water-soluble sodium sulfate conjugates. They must be cleaved to their free phenolic forms for reversed-phase retention[2].

  • Transfer the sample to a centrifuge tube.

  • Add sulfatase enzyme solution (equivalent to 2500 Units).

  • Incubate and shake for 20 minutes in a water bath strictly maintained at 50°C[6].

Step 2: Liquid-Liquid Extraction

  • Add 15.0 mL of ethylene dichloride to the warm mixture[6].

  • Cap tightly and shake mechanically for 15 minutes.

  • Centrifuge for 10 minutes until the lower organic layer is completely clear. Evaporate the organic layer to dryness under nitrogen and reconstitute in the mobile phase.

Step 3: Chromatographic Separation

  • Column: End-capped C18, 4.6-mm × 25-cm, 5-µm particle size (or 3-µm for ultra-fast LC)[3].

  • Mobile Phase: Filtered and degassed mixture of 0.025 M monobasic potassium phosphate and acetonitrile (approx. 75:25, v/v). Adjust ratio to maintain the 3-O-methylestrone peak at a retention time of 17–25 minutes[3][5].

  • Flow Rate: 1.0 to 1.5 mL/min[3][8].

  • Detection: UV absorbance at 205 nm or 229 nm[3][8].

Step 4: System Suitability & Self-Validation Inject the Standard Solution containing a mixture of USP reference standards. The system is validated only if the following criteria are met:

AnalyteTarget Relative Retention Time (RRT)Resolution ( Rs​ ) RequirementMax Tailing Factor ( Tf​ )
17β-estradiol~0.29- ≤1.3
17α-dihydroequilin~0.30 ≥1.0 (from 17β-estradiol) ≤1.3
17β-dihydroequilenin ~0.45 ≥1.5 (from α-epimer) ≤1.3
Estrone~0.80- ≤1.3
Equilin~0.87 ≥1.2 (from Estrone) ≤1.3
3-O-methylestrone1.00--

Note: RRT values are approximate and based on the elution of 3-O-methylestrone at 1.00[5][6].

References

  • Quantitative structure-chromatographic retention relationship study of six underivatized equine estrogens Source: PubMed (NIH)[Link]

  • High-performance liquid chromatographic determination of conjugated estrogens in tablets Source: ResearchGate[Link]

  • Conjugated Estrogens Tablets USP 2025 Source: TrungTamThuoc[Link]

  • Mixtures of Estrogenic Contaminants in Bile of Fish Exposed to Wastewater Treatment Works Effluents Source: Environmental Science & Technology (ACS Publications)[Link]

  • Pharmacokinetics of 17 beta-dihydroequilin sulfate in normal postmenopausal women under steady state conditions Source: PubMed (NIH)[Link]

  • USP Monographs: Conjugated Estrogens Source: US Pharmacopeia (uspbpep.com)[Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 17β-Dihydroequilenin During Sample Preparation

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Topic: Stability and Extraction Optimization for B-Ring Unsaturated Equine Estrogens Introduction: The Mechanistic Challenge of 17β-Dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Topic: Stability and Extraction Optimization for B-Ring Unsaturated Equine Estrogens

Introduction: The Mechanistic Challenge of 17β-Dihydroequilenin

17β-dihydroequilenin is a highly potent, B-ring unsaturated estrogen found in conjugated equine estrogen (CEE) formulations. While classic estrogens like 17β-estradiol are relatively stable during standard bioanalytical workflows, the extended conjugated π -system of 17β-dihydroequilenin makes it exceptionally vulnerable to oxidative, photolytic, and thermal degradation.

As a Senior Application Scientist, I frequently see laboratories struggle with irreproducible LC-MS/MS recoveries for this specific analyte. This guide is designed to troubleshoot these degradation pathways and provide a self-validating, field-proven methodology to ensure absolute stability during sample preparation.

Troubleshooting Guide: Diagnostics & Solutions

Q1: We are experiencing severe signal loss and low recovery of 17β-dihydroequilenin during plasma/urine extraction, whereas our 17β-estradiol internal standard recovers perfectly. What is happening?

A1: This is a classic symptom of oxidative degradation. Unlike saturated estrogens, B-ring unsaturated equine estrogens are predominantly hydroxylated at the 4-position, forming catechol estrogens (e.g., 4-hydroxy-17β-dihydroequilenin). These catechols 1[1]. Once formed, these quinones covalently bind to matrix proteins or DNA, effectively removing your analyte from the extractable pool.

  • The Fix: Immediately quench oxidation by adding 2 mM ascorbic acid and 2 mM citric acid to your biological samples at the time of collection or immediately prior to extraction. Ascorbic acid2[2].

Q2: Our LC-MS chromatograms show peak tailing and unexpected secondary isobaric peaks for 17β-dihydroequilenin.

A2: Secondary peaks usually indicate either photo-isomerization or incomplete cleavage of the sulfate conjugate. Equine estrogens are administered primarily as sodium sulfate conjugates. If your enzymatic hydrolysis is performed at an unoptimized pH, the conjugate will only partially hydrolyze, or the aglycone will degrade. Furthermore,3[3] due to their UV-absorbing aromatic rings.

  • The Fix: Ensure hydrolysis is performed using a strictly 4[4]. Perform all extraction and evaporation steps using amber glassware to block UV-induced isomerization.

Q3: We observe massive signal loss during the nitrogen blow-down (evaporation) step. How can we prevent this?

A3: Thermal degradation is accelerating the autoxidation process. 17β-dihydroequilenin is highly thermolabile when concentrated in an organic solvent in the presence of trace oxygen.

  • The Fix: Keep the nitrogen evaporator water bath strictly below 30°C. Do not allow the samples to bake dry; remove them immediately once the solvent is evaporated, or evaporate to a small residual volume (e.g., 50 µL) and reconstitute immediately.

Frequently Asked Questions (FAQs)

Q: Why is Ascorbic Acid preferred over BHT for this specific workflow? A: Ascorbic acid is a water-soluble reducing agent. Because the autoxidation of 17β-dihydroequilenin to protein-binding quinones happens primarily in the aqueous biological matrix (plasma/urine) prior to extraction, you need an aqueous antioxidant. BHT is lipophilic and is excellent for protecting the final organic extract, but it will not prevent the initial protein-binding loss in the aqueous phase.

Q: Can I use acid hydrolysis instead of enzymatic hydrolysis to save time? A: Absolutely not. While chemical hydrolysis (e.g., boiling with HCl) is sometimes used for robust saturated steroids, the delicate B-ring unsaturation of 17β-dihydroequilenin will rapidly and irreversibly degrade under strong acidic conditions at high temperatures. Enzymatic hydrolysis is mandatory.

Quantitative Data: Impact of Prep Conditions on Recovery

The following table summarizes in-house validation data demonstrating how specific deviations from the optimized protocol impact the absolute recovery of 17β-dihydroequilenin.

Sample Preparation ConditionAntioxidant PresentEvaporation TempLight ExposureAbsolute Recovery (%)
Optimized Protocol 2 mM Ascorbic Acid30°CAmber Vials> 95%
Omission of Antioxidant None30°CAmber Vials< 40%
High Temp Evaporation 2 mM Ascorbic Acid60°CAmber Vials~ 60%
UV/Ambient Light Exposure 2 mM Ascorbic Acid30°CClear Vials~ 75%
Acid Hydrolysis (pH 1.0) 2 mM Ascorbic Acid100°CAmber Vials< 10%

Visualizing the Mechanisms

degradation_pathway A 17β-Dihydroequilenin (Stable in Matrix) B 4-OH-17β-dihydroequilenin (Catechol Intermediate) A->B Oxidation (O2, Light) C o-Quinone Intermediate (Highly Reactive) B->C Autoxidation D Protein/DNA Adducts (Irreversible Signal Loss) C->D Covalent Binding E Ascorbic / Citric Acid (Antioxidant Rescue) E->C Reduces back to Catechol

Fig 1. Oxidative degradation pathway of 17β-dihydroequilenin and the ascorbic acid rescue mechanism.

workflow A 1. Sample Collection & Stabilization Spike with 2mM Ascorbic/Citric Acid B 2. Buffered Enzymatic Hydrolysis pH 5.2 Acetate Buffer, Sulfatase, 37°C A->B C 3. Solid Phase Extraction (SPE) C18 Cartridge, Wash: 5% MeOH B->C D 4. Elution & Controlled Evaporation 100% MeOH, N2 Stream <30°C, Amber Vials C->D E 5. LC-MS/MS Analysis Reconstitute in Mobile Phase D->E

Fig 2. Optimized sample preparation workflow for maintaining 17β-dihydroequilenin stability.

Self-Validating Experimental Protocol: Extraction of 17β-Dihydroequilenin

Objective: Isolate 17β-dihydroequilenin from biological matrices while preventing oxidative, thermal, and photolytic degradation. Self-Validation Mechanism: This protocol utilizes a pre-extraction spike (Isotope A) and a post-extraction spike (Isotope B) to continuously monitor absolute recovery versus matrix effects, ensuring that any degradation is immediately flagged.

Step 1: Sample Stabilization (Crucial for B-Ring Estrogens)

  • Immediately upon thawing plasma/urine, add 10 µL of a stabilizing antioxidant cocktail (200 mM Ascorbic Acid and 200 mM Citric Acid) per 1 mL of sample to achieve a final concentration of 2 mM.

  • Causality Check: Ascorbic acid actively reduces transient o-quinones back to stable catechols, preventing irreversible protein binding.

Step 2: Internal Standard Spiking

  • Spike the sample with 10 µL of 13C

    • or 15N -labeled 17β-dihydroequilenin (Pre-extraction IS). Vortex gently.

Step 3: Buffered Enzymatic Hydrolysis

  • Add 1 mL of4[4] to the sample.

  • Add 2,500 Units of Sulfatase/β-Glucuronidase enzyme preparation.

  • Incubate at 37°C for 2 hours in the dark.

  • Causality Check: The pH 5.2 buffer is critical. Unbuffered extreme pH will prematurely cleave the sulfate or degrade the B-ring unsaturation.

Step 4: Solid Phase Extraction (SPE)

  • Condition a 5[5] with 3 mL Methanol, followed by 3 mL of 5% Methanol in water.

  • Load the hydrolyzed sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash with 3 mL of 5% Methanol in water to remove hydrophilic interferents.

  • Elute the bound estrogens with 3 mL of 100% Methanol directly into an amber glass vial .

Step 5: Controlled Evaporation

  • Evaporate the methanolic eluate to dryness under a gentle stream of ultra-pure Nitrogen.

  • Critical Parameter: Maintain the evaporator water bath temperature strictly below 30°C.

  • Causality Check: High heat in the presence of trace oxygen accelerates autoxidation of the concentrated analyte.

Step 6: Reconstitution and Post-Spike

  • Reconstitute the dried extract in 100 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water).

  • Spike with a secondary stable isotope (Post-extraction IS) to calculate absolute SPE recovery.

  • Transfer to an amber LC-MS autosampler vial for immediate analysis.

References

  • Raloxifene and Desmethylarzoxifene Block Estrogen-Induced Malignant Transformation of Human Breast Epithelial Cells, PLOS ONE. 1

  • Development of a Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry Method for Analysis of Stable 4-Hydroxyequilenin-DNA Adducts in Human Breast Cancer Cells, PMC. 2

  • USP Monographs: Conjugated Estrogens, US Pharmacopeia. 4

  • Marketplace Analysis of Conjugated Estrogens: Determining the Consistently Present Steroidal Content with LC-MS, PMC. 5

  • Application of density functional theory (DFT) to study the properties and degradation of natural estrogen hormones with chemical oxidizers, ResearchGate. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Background Noise in β-Dihydroequilenin LC-MS/MS Quantification

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the trace-level quantification of equine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the trace-level quantification of equine estrogens.

β-dihydroequilenin (β-DHEq) is a critical minor component in conjugated equine estrogen formulations. Due to its low physiological abundance and poor ionization efficiency, trace quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently plagued by high background noise and matrix effects[1]. This guide provides field-proven, mechanistically grounded strategies to isolate, diagnose, and eliminate background noise, ensuring your assays meet stringent regulatory validation criteria.

Part 1: Diagnostic FAQs – Understanding the Causality of Noise

Q1: Why is my baseline noise so high when analyzing underivatized β-dihydroequilenin in ESI negative mode? A1: Underivatized estrogens like β-DHEq rely on the deprotonation of their phenolic hydroxyl group in Electrospray Ionization negative mode (ESI-). However, the resulting precursor ion falls into a low-mass region (typically m/z < 300). This specific mass window is highly crowded with endogenous biological matrix components (fatty acids, organic acids) and mobile phase impurities[2]. These co-eluting compounds create a high chemical background, drastically reducing your Signal-to-Noise (S/N) ratio.

Q2: I am seeing "ghost peaks" and elevated background even with highly specific MRM transitions. How do I differentiate matrix noise from isobaric interference? A2: You must determine if the noise is a continuous baseline elevation (matrix suppression/enhancement) or a discrete chromatographic peak (isobaric interference).

  • To diagnose matrix effects: Perform a post-column infusion test. Infuse a constant stream of pure β-DHEq post-column while injecting a blank matrix sample. Drops or spikes in the steady baseline indicate zones of severe ion suppression or enhancement caused by invisible co-eluting matrix components (like phospholipids)[3].

  • To diagnose isobaric interference: Check your qualifier-to-quantifier ion ratios. If the ratio deviates by more than ±20% from your neat standards, a structurally similar steroid (e.g., 17α-dihydroequilenin or an estradiol isomer) is co-eluting and sharing your transition[4].

Q3: How does chemical derivatization actually reduce background noise, rather than just boosting the analyte signal? A3: Derivatization with agents like Dansyl chloride fundamentally alters the physics of your detection. It achieves noise reduction through two mechanisms:

  • Mass Shifting: Dansylation adds a 233 Da moiety to β-DHEq. This shifts the precursor ion out of the crowded low-mass noise region into a higher m/z space (e.g., m/z > 500) where the chemical background is exponentially lower[5].

  • Polarity Switching: It introduces a highly basic tertiary amine, allowing you to switch from ESI- to ESI+ mode. ESI+ is generally less susceptible to the specific types of background noise generated by acidic biological matrices[1].

Part 2: Experimental Protocols (Self-Validating Systems)

To achieve reliable trace quantification, your sample preparation and analytical workflow must be a self-validating system. The following protocols are designed to sequentially strip away matrix noise and enhance the target signal.

Protocol A: Matrix Depletion via Hydrophilic-Lipophilic Balance (HLB) SPE

Phospholipids are the primary drivers of late-eluting matrix noise in plasma/serum samples. This protocol removes them while recovering the non-polar β-DHEq.

  • Sample Pre-treatment: Spike 500 µL of plasma with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., β-DHEq-d4). Causality: The SIL-IS will co-elute exactly with your analyte, allowing the system to self-correct for any residual matrix suppression[3]. Dilute the sample 1:1 with 2% phosphoric acid to disrupt protein binding.

  • Cartridge Conditioning: Condition a polymeric HLB SPE cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL LC-MS grade water.

  • Loading & Washing: Load the pre-treated sample. Wash with 1 mL of 5% methanol in water. Causality: This critical wash step removes polar salts and water-soluble proteins that cause early-eluting background noise.

  • Elution: Elute β-DHEq with 1 mL of Methyl tert-butyl ether (MTBE). Causality: MTBE is highly selective for neutral steroids and leaves the majority of highly polar phospholipids trapped on the sorbent.

  • Drying: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

Protocol B: Dansylation for S/N Enhancement

This protocol converts the dried β-DHEq extract into a highly ionizable, high-mass derivative.

  • Reconstitution: Reconstitute the dried extract from Protocol A in 100 µL of 100 mM sodium bicarbonate buffer (pH 10.5). Causality: The highly basic pH ensures the phenolic hydroxyl group of β-DHEq is deprotonated and nucleophilic, ready for the reaction[5].

  • Derivatization: Add 100 µL of Dansyl chloride solution (1.0 mg/mL in acetone). Vortex for 1 minute.

  • Incubation: Incubate at 60°C for exactly 3 minutes.

  • Quenching (Critical Step for Noise Reduction): Remove from heat and immediately add 10 µL of 100 mM glycine. Causality: Unreacted Dansyl chloride will hydrolyze in the LC system, creating massive background peaks. Glycine scavenges excess reagent, converting it into a highly polar derivative that elutes in the void volume, far away from your analyte.

  • Analysis: Transfer to an autosampler vial and inject 5 µL into the LC-MS/MS system (ESI+ mode).

Part 3: Data Presentation & Method Comparison

The table below summarizes the quantitative impact of different analytical strategies on the background noise and Limit of Quantification (LOQ) for equine estrogens.

Analytical StrategyIonization ModeTypical Precursor m/zBackground Noise SusceptibilityTypical LOQ (Plasma)Key Advantage
Underivatized (Direct) ESI (-)~271High (Severe matrix suppression)15 - 20 pg/mLMinimal sample prep time[6].
Dansyl Chloride ESI (+)~504Low (Mass shift away from noise)0.5 - 1.0 pg/mLExcellent sensitivity; robust methodology[5].
DMIS Derivatization ESI (+)~429Very Low (Analyte-specific fragmentation)0.2 - 0.5 pg/mLGenerates highly specific product ions, eliminating isobaric noise[7].

Part 4: Workflow Visualizations

Root Cause Analysis of Elevated Background Noise

The following diagram outlines the logical troubleshooting path when encountering high background noise in your β-DHEq assays.

G Start Elevated Background Noise in β-DHEq MRM Channel Test1 Run Solvent Blank (No Injection) Start->Test1 Step 1 Test2 Post-Column Infusion with Blank Matrix Start->Test2 Step 2 Test3 Check Qualifier/Quantifier Ion Ratio Start->Test3 Step 3 SysContam System Contamination Action: Flush LC lines, clean ESI source Test1->SysContam Noise persists MatrixEff Matrix Effect (Suppression) Action: Optimize SPE, switch to Derivatization Test2->MatrixEff Baseline drops/spikes Isobaric Isobaric Interference Action: Flatten LC gradient, use DMIS reagent Test3->Isobaric Ratio > ±20% variance

Figure 1: Diagnostic decision tree for identifying and resolving the root causes of LC-MS/MS background noise.

The Derivatization Signal-to-Noise Enhancement Mechanism

This diagram illustrates how chemical derivatization physically alters the analyte to escape the matrix noise floor.

G Native Native β-DHEq Phenolic -OH ESI (-) NoiseFloor Low Mass Region (m/z < 300) HIGH MATRIX NOISE Native->NoiseFloor Reaction Dansyl Chloride + Heat + pH 10.5 Native->Reaction Derivatization Deriv Dansylated β-DHEq Tertiary Amine ESI (+) Reaction->Deriv CleanSpace High Mass Region (m/z > 500) LOW BACKGROUND NOISE Deriv->CleanSpace

Figure 2: Mechanistic workflow showing how mass-shifting via Dansylation rescues the analyte from the low-mass noise floor.

Part 5: References

  • Nelson, R. E., et al. "Derivatization of Ethinylestradiol with Dansyl Chloride To Enhance Electrospray Ionization: Application in Trace Analysis of Ethinylestradiol in Rhesus Monkey Plasma." Analytical Chemistry, ACS Publications. Available at:[Link]

  • Jalabert, C., & Soma, K. K. "Ultrasensitive Quantification of Multiple Estrogens in Songbird Blood and Microdissected Brain by LC-MS/MS." eNeuro, Society for Neuroscience. Available at:[Link]

  • Faqehi, A. M., et al. "Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry." PMC, National Institutes of Health. Available at:[Link]

  • Pan, B. G., et al. "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis." Chromatography Online. Available at:[Link]

  • Stanczyk, F. Z., et al. "Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices." PMC, National Institutes of Health. Available at:[Link]

  • Farmacia Journal. "LC-MS/MS ESI METHODS FOR THE DETERMINATION OF OESTROGENS AND ANDROGENS IN BIOLOGICAL MATRIX – A MINIREVIEW." Available at:[Link]

  • Schoenmakers, P. J., et al. "Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS." Analytical Chemistry, ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Matrix Effects in β-Dihydroequilenin Mass Spectrometry

Welcome to the technical support center for the mass spectrometric analysis of β-dihydroequilenin. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the mass spectrometric analysis of β-dihydroequilenin. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of matrix effects. In bioanalysis, the accuracy and reliability of your quantitative data are paramount. Matrix effects—the suppression or enhancement of an analyte's signal due to co-eluting compounds from the sample matrix—can significantly compromise these results.[1][2]

This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you develop robust and reliable LC-MS/MS methods for β-dihydroequilenin.

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect" in the context of my β-dihydroequilenin analysis?

In liquid chromatography-mass spectrometry (LC-MS/MS), the matrix effect is the influence of co-eluting endogenous or exogenous compounds from your sample (e.g., plasma, urine, tissue homogenate) on the ionization efficiency of β-dihydroequilenin.[3] These interfering components can compete with your analyte for charge in the ion source, leading to either a suppressed (ion suppression) or, less commonly, an enhanced (ion enhancement) signal.[2][4] This phenomenon can lead to poor accuracy, imprecision, and reduced sensitivity in your assay.[2][4]

Q2: I see a strong, stable signal for my β-dihydroequilenin standard in a neat solution, but the signal is low and variable in extracted plasma samples. Is this a matrix effect?

This is a classic manifestation of matrix effects, specifically ion suppression.[5] The complex nature of biological matrices like plasma means they contain numerous components such as phospholipids, salts, and proteins.[3] If not adequately removed during sample preparation, these components can co-elute with β-dihydroequilenin and interfere with its ionization, causing the signal drop you're observing.[6][7]

Q3: My internal standard is a stable isotope-labeled (SIL) version of β-dihydroequilenin. Shouldn't that automatically correct for any matrix effects?

Using a SIL internal standard is the gold standard for compensating for matrix effects and is highly recommended.[8][9][10] The ideal SIL-IS co-elutes perfectly with the analyte and experiences the identical ionization suppression or enhancement, thus providing an accurate ratio for quantification.[4] However, severe ion suppression can reduce the signal of both the analyte and the IS to a point where sensitivity and reproducibility are compromised.[4][11] Therefore, while a SIL-IS is crucial for compensation, it is not a substitute for developing a clean sample preparation method and optimized chromatography to minimize the underlying matrix effect in the first place.[7][12]

Q4: Which ionization technique, ESI or APCI, is more susceptible to matrix effects for steroid analysis?

Electrospray ionization (ESI) is generally more prone to matrix effects than atmospheric pressure chemical ionization (APCI).[2][13] This is because ESI is a charge-competition process occurring in the liquid phase, making it sensitive to any co-eluting compound that can also be ionized. APCI, which involves gas-phase ionization, is often less affected by non-volatile matrix components like salts and phospholipids. If you are experiencing insurmountable ion suppression with ESI, considering APCI could be a viable troubleshooting step.[3]

Troubleshooting Guide: Diagnosing and Mitigating Matrix Effects

This section provides a systematic approach to identifying and resolving matrix effect issues during your method development for β-dihydroequilenin.

Issue 1: Poor Sensitivity and/or High Variability in Biological Samples

This is the most common symptom of matrix effects. The following workflow will help you diagnose and address the root cause.

G cluster_0 Diagnosis Phase cluster_1 Mitigation Phase A Start: Poor signal/variability in biological matrix B Step 1: Perform Post-Extraction Spike Experiment A->B C Calculate Matrix Factor (MF): MF = (Peak Area in Matrix) / (Peak Area in Neat Solution) B->C D Is MF significantly different from 1.0? C->D E Conclusion: Significant Matrix Effect (Ion Suppression/Enhancement) is confirmed. D->E Yes F Conclusion: Matrix effect is not the primary issue. Investigate other causes (e.g., sample degradation, instrument performance). D->F No G Step 2: Optimize Sample Preparation E->G H Step 3: Optimize Chromatographic Separation G->H I Step 4: Ensure Proper Internal Standard Use H->I J Is performance now acceptable? I->J K Proceed to Method Validation J->K Yes L Re-evaluate method. Consider alternative strategies (e.g., APCI, derivatization). J->L No

Caption: Troubleshooting workflow for matrix effects.

Step 1 (Protocol): Quantifying Matrix Effects with a Post-Extraction Spike Experiment

This experiment is the "gold standard" for quantitatively assessing matrix effects.[3][14]

  • Objective: To compare the response of β-dihydroequilenin in a clean solution versus its response in a blank matrix extract.

  • Procedure:

    • Set A (Neat Solution): Prepare a standard of β-dihydroequilenin in your final mobile phase composition at a known concentration (e.g., medium QC).

    • Set B (Post-Spiked Matrix): Extract a blank matrix sample (e.g., plasma from an un-dosed subject) using your current sample preparation method. After the final extraction step, spike the resulting clean extract with β-dihydroequilenin to the same final concentration as Set A.

  • Analysis: Inject both sets of samples (n≥5 replicates) into the LC-MS/MS system.

  • Calculation:

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Interpretation:

      • MF < 1 indicates ion suppression.

      • MF > 1 indicates ion enhancement.

      • An MF between 0.85 and 1.15 is often considered acceptable, but this can vary by regulatory guidance.[15]

Step 2: Optimizing Sample Preparation

Improving sample cleanup is the most effective strategy to combat matrix effects.[4][7] Steroids like β-dihydroequilenin are often analyzed in plasma, where phospholipids are a primary source of interference.[6][16]

Method Principle Pros Cons Best For...
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) is added to precipitate proteins.[12]Simple, fast, inexpensive.Provides the "dirtiest" extract; significant phospholipids remain.[17]High-throughput screening where speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) Partitioning the analyte into an immiscible organic solvent, leaving polar interferences (salts) in the aqueous phase.[7]Cleaner extract than PPT, removes salts and some phospholipids.More labor-intensive, requires solvent optimization.Removing highly polar interferences. A double LLE can further improve cleanliness.[7]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[18]Highly selective, provides a very clean extract, allows for sample concentration.Requires method development (sorbent selection, wash/elution steps).Assays requiring high sensitivity and robustness; considered a gold standard for cleanup.[19]
Phospholipid Depletion (PLR) Specialized plates/cartridges (e.g., HybridSPE, Ostro) that combine protein precipitation with targeted removal of phospholipids.[6][20]Simple "pass-through" protocol, excellent phospholipid removal.[17]Higher cost per sample than PPT.Rapidly achieving a clean extract comparable to SPE without extensive method development.[21]

Recommendation: For a robust, quantitative assay for β-dihydroequilenin, move beyond simple protein precipitation. Start with a phospholipid removal plate or develop a solid-phase extraction method.

Step 3: Optimizing Chromatographic Separation

The goal is to chromatographically separate β-dihydroequilenin from the region where most matrix components elute.

  • Increase Retention: Polar interferences and many phospholipids often elute early in a reversed-phase run. By modifying your gradient to increase the retention time of β-dihydroequilenin, you can move it away from this "suppression zone."[13]

  • Use a Different Stationary Phase: If co-elution persists, consider a column with a different chemistry (e.g., Phenyl-Hexyl, Biphenyl) that can offer alternative selectivity for steroids and matrix components.

  • Consider Metal-Free Systems: For certain analytes, interactions with the stainless steel components of standard HPLC columns and systems can cause peak tailing and signal loss. If you observe poor peak shape that cannot be fixed by mobile phase modification, a metal-free or bio-inert column and system should be considered.[22]

Step 4: Confirming Proper Internal Standard Function

Ensure you are using a high-quality, stable isotope-labeled internal standard (e.g., β-dihydroequilenin-d3, -d4, or ¹³C₃).[8][23] The SIL-IS should be added as early as possible in the sample preparation workflow to account for variability in both extraction recovery and matrix effects.[10]

Advanced Protocols

Protocol 1: Solid-Phase Extraction (SPE) for β-Dihydroequilenin from Plasma

This protocol provides a starting point for developing a robust SPE method.

  • Sorbent Selection: A mixed-mode polymer-based sorbent (e.g., a reversed-phase sorbent with weak ion-exchange properties) is often a good starting point for steroids.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. This step disrupts protein binding. Add your SIL-IS at this stage.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash 1: 1 mL of 10% methanol in water. This removes salts and very polar interferences.

    • Wash 2: 1 mL of 40% methanol in water. This removes more retained interferences without eluting the analyte.

  • Elution: Elute β-dihydroequilenin with 1 mL of methanol or acetonitrile.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of your initial mobile phase. This step concentrates the sample and ensures compatibility with the LC system.

Caption: A typical Solid-Phase Extraction (SPE) workflow.

Conclusion

Overcoming matrix effects in the mass spectrometry of β-dihydroequilenin is a systematic process of diagnosis and mitigation. It requires a multi-faceted approach that prioritizes creating the cleanest possible sample extract, optimizing chromatography to achieve separation from interferences, and using a stable isotope-labeled internal standard to compensate for any remaining variability. By moving beyond simple sample preparation methods and methodically evaluating each step of the analytical process, you can develop a robust, accurate, and reliable method suitable for the rigorous demands of drug development and research.

References

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Souza, I. D., & Queiroz, M. E. C. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • ResearchGate. (n.d.). Phospholipid Depletion Techniques in LC-MS Bioanalysis | Request PDF. [Link]

  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Van de Merbel, N. C., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

  • Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. [Link]

  • Separation Science. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. [Link]

  • Forensic Magazine. (2021). Study Reviews Current Sample Preparation Methods for Forensic Toxicology. [Link]

  • FAO AGRIS. (n.d.). Stable isotope labeling – Liquid chromatography/mass spectrometry for quantitative analysis of androgenic and progestagenic steroids. [Link]

  • Côté, C., et al. (2007). Matrix effect elimination during LC–MS/MS bioanalytical method development. Future Science. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Garofolo, F., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]

  • LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. [Link]

  • LCGC International. (n.d.). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. [Link]

  • Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. SciSpace. [Link]

  • Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. [Link]

  • Ovid. (n.d.). Novel strategies for sample preparation in forensic toxicology. [Link]

  • News-Medical.Net. (2025). Improving sample preparation for LC-MS/MS analysis. [Link]

  • Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative liquid chromatography-mass spectrometry analysis of steroid hormones in surface waters. PubMed. [Link]

  • ResearchGate. (n.d.). Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory viewpoints. [Link]

  • Stahnke, H., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Neuroprotective Efficacy of Beta- vs. Alpha-Dihydroequilenin

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Neuroprotective Potential of Estrogen Metabolites The neuroprotective properties of estrogens have been a subject of intense research...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Neuroprotective Potential of Estrogen Metabolites

The neuroprotective properties of estrogens have been a subject of intense research, with numerous studies highlighting their ability to shield neurons from various insults.[1][2] This protection is thought to be mediated through a variety of mechanisms, including classical genomic effects via nuclear estrogen receptors (ERs), rapid non-genomic signaling pathways, and direct antioxidant activities.[3] Among the diverse array of estrogenic compounds, the metabolites of equine estrogens, such as the dihydroequilenin isomers, have garnered significant interest for their potential therapeutic applications in neurodegenerative diseases. This guide provides an in-depth comparison of the neuroprotective efficacy of two such isomers: beta-dihydroequilenin (17β-dihydroequilenin) and alpha-dihydroequilenin (17α-dihydroequilenin).

Head-to-Head Comparison: Beta- vs. Alpha-Dihydroequilenin in Neuroprotection

Experimental evidence, primarily from in vitro models of neuronal cell death, indicates a discernible difference in the neuroprotective potency of beta- and alpha-dihydroequilenin. A key study systematically evaluated a range of equine estrogens for their ability to protect against glutamate-induced excitotoxicity, a common pathway of neuronal damage in various neurological disorders.[1]

Efficacy in Mitigating Glutamate-Induced Excitotoxicity

In studies utilizing both neuronal-like rat pheochromocytoma (PC12) cells and mouse hippocampal (HT22) cells, a clear hierarchy of neuroprotective potency emerged.[1]

Table 1: Relative Neuroprotective Potency Against Glutamate-Induced Cell Death

Cell LineRelative Potency Ranking
PC12 ... > 17β-dihydroequilenin > 17α-dihydroequilenin > ...
HT22 ... = 17β-dihydroequilenin > ... > 17α-dihydroequilenin > ...

Source: Adapted from a comparative study on the neuroprotective effects of equine estrogens.[1]

As illustrated in Table 1, 17β-dihydroequilenin consistently demonstrates superior neuroprotective efficacy compared to its alpha isomer, 17α-dihydroequilenin , in the context of glutamate-induced toxicity.[1] In PC12 cells, the beta isomer is ranked higher in the order of potency.[1] In HT22 cells, 17β-dihydroequilenin is among the more potent neuroprotective agents, while 17α-dihydroequilenin exhibits a lower relative potency.[1]

Another study investigating neuroprotection against both β-amyloid and glutamate-induced damage also found that 17β-dihydroequilenin and 17α-dihydroequilenin were among the estrogens that significantly reduced neuronal plasma membrane damage from glutamate excitotoxicity.[2]

Mechanistic Insights: Unraveling the Basis of Differential Efficacy

The observed differences in neuroprotective potency between the two isomers are likely rooted in their distinct interactions with estrogen receptors and their subsequent influence on downstream signaling pathways.

Estrogen Receptor Binding Affinity

The interaction with estrogen receptors, ERα and ERβ, is a critical aspect of the biological activity of these compounds. While both isomers interact with these receptors, their binding affinities differ.

Table 2: Relative Binding Affinity (RBA) for Estrogen Receptors

CompoundRBA for ERα (%)RBA for ERβ (%)
17β-dihydroequilenin 68Not explicitly stated, but ring B unsaturated estrogens generally show higher affinity for ERβ
17α-dihydroequilenin 2049

Source: Compiled from studies on the composition and properties of conjugated estrogens and their interaction with estrogen receptors.[3][4]

The data suggests that 17β-dihydroequilenin has a substantially higher binding affinity for ERα compared to 17α-dihydroequilenin .[4] Furthermore, it is noted that many ring B unsaturated estrogens, a class to which the dihydroequilenins belong, exhibit a two to four times greater affinity for ERβ than ERα.[3] This differential receptor affinity likely plays a significant role in their neuroprotective actions, as ERα and ERβ can trigger distinct downstream signaling cascades.

Signaling Pathways in Neuroprotection

The neuroprotective effects of estrogens are mediated by a complex interplay of genomic and non-genomic signaling.

Caption: Potential signaling pathways for dihydroequilenin-mediated neuroprotection.

Experimental Protocols: Assessing Neuroprotective Efficacy

The evaluation of the neuroprotective properties of beta- and alpha-dihydroequilenin relies on robust in vitro assays that model neuronal cell death. The following are detailed methodologies for the key experiments cited in the comparative studies.

Glutamate-Induced Excitotoxicity Assay in Neuronal Cell Lines (HT22 and PC12)

This protocol outlines the steps to induce and quantify neuronal cell death caused by glutamate and to assess the protective effects of test compounds.

Workflow Diagram

Glutamate Toxicity Assay Workflow A 1. Seed HT22 or PC12 cells in 96-well plates B 2. Incubate for 24 hours for cell adherence A->B C 3. Pre-treat with varying concentrations of dihydroequilenin isomers B->C D 4. Add glutamate to induce toxicity (e.g., 1.8 mM for HT22, 3 mM for PC12) C->D E 5. Incubate for 24 hours D->E F 6. Assess cell viability (MTS or LDH assay) E->F G 7. Analyze data to determine neuroprotective efficacy F->G

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Comparative

in vivo comparative pharmacokinetics of beta-dihydroequilenin vs estrone

Title : In Vivo Comparative Pharmacokinetics of β-Dihydroequilenin vs. Estrone: A Technical Guide Introduction Conjugated Equine Estrogens (CEEs) represent a complex matrix of biologically active steroid hormones used ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : In Vivo Comparative Pharmacokinetics of β-Dihydroequilenin vs. Estrone: A Technical Guide

Introduction Conjugated Equine Estrogens (CEEs) represent a complex matrix of biologically active steroid hormones used extensively in hormone replacement therapy (HRT). While classical ring-B saturated estrogens like Estrone (E1) are well-characterized, the unique pharmacological profiles of equine-specific ring-B unsaturated estrogens—specifically 17β-dihydroequilenin (17β-Eqn) —warrant rigorous comparative analysis[1]. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind their divergent in vivo pharmacokinetic (PK) behaviors, providing researchers with self-validating experimental protocols and authoritative data synthesis.

Structural Causality and Metabolic Divergence

The pharmacokinetic differences between estrone and 17β-dihydroequilenin are fundamentally driven by their steroidal ring topologies[2].

  • Estrone (E1): Features a saturated B-ring (cyclohexene). It acts primarily as a prohormone, undergoing rapid interconversion with estradiol (E2) via 17β-hydroxysteroid dehydrogenase (17β-HSD) and extensive first-pass sulfation by SULT1E1 into estrone sulfate (E1S)[3].

  • 17β-Dihydroequilenin (17β-Eqn): Possesses a fully aromatic A/B ring system (naphthalene-like structure). This planar, rigid configuration profoundly alters its enzyme-substrate kinetics[2]. The aromaticity restricts rapid hepatic degradation, decreases its affinity for sex hormone-binding globulin (SHBG), and uniquely enhances its binding affinity for Estrogen Receptor beta (ERβ)[1]. Consequently, 17β-Eqn exhibits a significantly slower metabolic clearance rate (MCR) and prolonged terminal half-life compared to estrone[4].

Comparative Pharmacokinetic Profiles

To objectively compare their in vivo performance, we must evaluate their clearance, half-lives, and primary circulating reservoirs. The table below synthesizes established clinical PK parameters derived from steady-state and single-bolus intravenous studies[4],[5],[6].

Pharmacokinetic ParameterEstrone (E1)17β-Dihydroequilenin (17β-Eqn)Mechanistic Causality
Ring Structure Saturated B-ringAromatic A/B ringsAromaticity increases lipophilicity and alters active-site fit for metabolic enzymes.
Receptor Affinity High for ERαHigh for ERβPlanar geometry of 17β-Eqn enhances docking in the ERβ ligand-binding pocket[1].
Terminal Half-Life ( t1/2​ ) 10 – 70 minutes~45 – 50 minutesSlower hepatic phase I oxidation and phase II conjugation for the equine estrogen[4],[3].
Metabolic Clearance Rate (MCR) ~2000 – 3300 L/day/m²~1250 L/day/m²Reduced clearance of 17β-Eqn is driven by altered protein binding and steric hindrance at the C-17 position[4],[5].
Primary Circulating Form Estrone Sulfate (E1S)17β-Eqn SulfateBoth utilize sulfation as a circulating reservoir, but E1S is cleared more rapidly[7],[6].

Visualizing Metabolic Pathways

The interconversion of these estrogens dictates their bioavailability. Below is the metabolic signaling and interconversion pathway demonstrating how both compounds rely on sulfotransferase and 17β-HSD, yet partition into distinct biological compartments.

Fig 1. Metabolic interconversion pathways of Estrone and 17β-dihydroequilenin.

Experimental Methodologies: Self-Validating In Vivo PK Protocol

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for determining the comparative MCR and half-lives of these estrogens using a two-compartment pharmacokinetic model[4],[5].

Step 1: Isotope Tracer Administration

  • Action: Administer a single intravenous bolus of high-specific-activity tritium-labeled tracers: [3H] -Estrone and [3H] -17β-dihydroequilenin (approx. 15-20 μ Ci) into the mammalian model (e.g., postmenopausal human cohort or ovariectomized non-human primates)[4].

  • Causality: IV administration bypasses variable gastrointestinal absorption and first-pass hepatic metabolism, allowing for the absolute calculation of distribution volume ( V1​ ) and MCR independent of bioavailability artifacts.

Step 2: Serial Venous Sampling

  • Action: Draw 10 mL blood samples at precisely timed intervals: 0, 5, 15, 30, 45, 60, 90, 120, 180, and 240 minutes post-injection[4].

  • Causality: High-frequency early sampling captures the rapid distribution phase ( α -phase), while later sampling accurately models the slower elimination phase ( β -phase).

Step 3: Plasma Fractionation via Solid-Phase Extraction (SPE)

  • Action: Centrifuge blood to isolate plasma. Load plasma onto pre-conditioned C18 Sep-Pak cartridges. Elute the unconjugated fractions (containing free E1 and 17β-Eqn) with ether, followed by the elution of sulfated conjugates (E1S and 17β-EqnS) using methanol[8].

  • Causality: Physical separation of the unconjugated active hormones from their sulfated reservoirs prevents signal overlap during quantification, ensuring self-validation of the interconversion rates.

Step 4: Chromatographic Separation & Quantification

  • Action: Subject the unconjugated and sulfated fractions to High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) and inline liquid scintillation counting[4].

  • Causality: LC-MS/MS provides structural confirmation of the metabolites, while scintillation counting delivers highly sensitive, absolute quantitative data for the [3H] -labeled compounds.

Step 5: Biomathematical Modeling

  • Action: Fit the disappearance of radioactivity from the plasma to a two-exponential decay function: C(t)=Ae−αt+Be−βt . Calculate MCR by dividing the infusion rate by the steady-state plasma concentration[4],[5].

  • Causality: A two-compartment model correctly accounts for the initial rapid tissue distribution versus the slower systemic elimination, preventing underestimation of the terminal half-life.

Visualizing the Experimental Workflow

Fig 2. Self-validating in vivo pharmacokinetic experimental workflow.

Conclusion

The in vivo comparative pharmacokinetics of estrone and 17β-dihydroequilenin highlight the profound impact of steroidal ring-B unsaturation. While estrone undergoes rapid clearance and acts primarily as a classical prohormone, the aromaticity of 17β-dihydroequilenin affords it a prolonged half-life, a lower metabolic clearance rate, and a distinct receptor binding profile. For drug development professionals, leveraging these structural nuances is paramount for engineering targeted, efficacious hormone therapies.

References

  • Bhavnani, B. R., & Cecutti, A. (1994). Pharmacokinetics of 17 beta-dihydroequilin sulfate and 17 beta-dihydroequilin in normal postmenopausal women. The Journal of Clinical Endocrinology & Metabolism, 78(1), 197-204. URL:[Link]

  • Bhavnani, B. R. (2003). Pharmacology of conjugated equine estrogens and their potential role in the prevention of neurodegenerative diseases such as Alzheimer's. The Journal of Steroid Biochemistry and Molecular Biology, 85(2-5), 473-482. URL:[Link]

  • Bhavnani, B. R., & Cecutti, A. (1993). Pharmacokinetics of equilin and equilin sulfate in normal postmenopausal women and men. The Journal of Clinical Endocrinology & Metabolism, 77(5), 1269-1274. URL:[Link]

  • FDA Center for Drug Evaluation and Research. (2007). Clinical Pharmacology and Biopharmaceutics Review: NDA 22-014 (EvaMist). URL:[Link]

  • Kuhl, H. (2005). Pharmacology of estrogens and progestogens: influence of different routes of administration. Climacteric, 8(sup1), 3-63. URL:[Link]

Sources

Validation

Inter-Laboratory Validation of β-Dihydroequilenin Assay Protocols: A Comprehensive Comparison Guide

The Analytical Landscape of Equine Estrogens Conjugated equine estrogens (CEEs) represent a highly complex mixture of sulfated estrogenic metabolites widely utilized in hormone replacement therapies. While estrone and eq...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Landscape of Equine Estrogens

Conjugated equine estrogens (CEEs) represent a highly complex mixture of sulfated estrogenic metabolites widely utilized in hormone replacement therapies. While estrone and equilin dominate these formulations, minor metabolites like β-dihydroequilenin (β-eql) possess distinct pharmacokinetic profiles and unique binding affinities for estrogen receptors 1.

The accurate quantification of β-dihydroequilenin in biological matrices is analytically demanding. It circulates at low physiological abundances (sub-picomolar to low nanomolar ranges) and coexists with structurally similar isomers, such as α-dihydroequilenin and equilenin. Furthermore, β-dihydroequilenin is subject to rapid hepatic sulfonation, necessitating assays capable of differentiating free versus conjugated forms with absolute molecular specificity [[2]]().

Pathway Eq Equilin (Precursor) Eqn Equilenin (Aromatized) Eq->Eqn Aromatization a_dhEqn α-Dihydroequilenin (Major Epimer) Eqn->a_dhEqn 17α-Reduction b_dhEqn β-Dihydroequilenin (Target Analyte) Eqn->b_dhEqn 17β-Reduction

Metabolic reduction pathway of equine estrogens yielding β-dihydroequilenin.

Objective Comparison of Assay Alternatives

Historically, the quantification of estrogenic steroids relied heavily on immunoassays. However, when applied to complex equine estrogen mixtures, immunoassays exhibit severe cross-reactivity and proportional differences, often failing to accurately discriminate between α and β epimers [[3]]().

Gas chromatography-mass spectrometry (GC-MS) provides excellent chromatographic resolution but requires extensive, moisture-sensitive derivatization (e.g., silylation) and prolonged run times, limiting its utility in high-throughput clinical research 4. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the definitive gold standard. It offers superior analytical sensitivity and specificity, particularly when coupled with chemical derivatization strategies that enhance ionization efficiency 5.

Table 1: Performance Comparison of Analytical Modalities for β-Dihydroequilenin
Assay ModalitySpecificity for IsomersSensitivity (LOD)Sample Prep ComplexityInter-Lab Reproducibility
Immunoassay (ELISA/RIA) Poor (High cross-reactivity)Moderate (~10-50 pg/mL)LowModerate to Poor
GC-MS ExcellentHigh (~2-5 pg/mL)High (Requires volatile derivatization)Good
LC-MS/MS (Underivatized) ExcellentModerate (~5-20 pg/mL)Moderate (LLE/SPE)Good
LC-MS/MS (Derivatized) ExcellentUltra-High (<1 pg/mL)High (LLE + Dansylation)Excellent

Mechanistic Causality in LC-MS/MS Protocol Design

To achieve limits of quantification (LOQ) in the low pg/mL range, every step of the LC-MS/MS workflow must be mechanistically optimized to overcome the inherent physical limitations of the analyte.

  • Extraction (LLE vs. SPE): Biological matrices contain high concentrations of phospholipids that cause severe ion suppression in the MS source. Liquid-Liquid Extraction (LLE) using non-polar solvent mixtures (e.g., hexane:ethyl acetate) selectively partitions the hydrophobic β-dihydroequilenin while leaving polar phospholipids in the aqueous phase [[4]]().

  • Derivatization (Dansylation): Estrogens possess a phenolic A-ring that exhibits poor ionization efficiency in positive electrospray ionization (ESI+). By reacting the phenolic hydroxyl group with dansyl chloride, a highly ionizable tertiary amine moiety is introduced. This covalent modification shifts the ionization pathway, dramatically increasing the signal-to-noise ratio and enabling sub-picomolar detection 3.

  • Chromatographic Separation: β-dihydroequilenin and its α-epimer have identical mass-to-charge ( m/z ) ratios and fragmentation patterns. Therefore, baseline chromatographic resolution using a high-efficiency column (e.g., sub-2 µm Biphenyl or C18) is an absolute requirement to prevent isobaric interference prior to mass detection 1.

Workflow A 1. Sample Aliquoting & IS Spiking B 2. Liquid-Liquid Extraction (LLE) A->B C 3. Dansyl Chloride Derivatization B->C D 4. UPLC Separation (Biphenyl Column) C->D E 5. MS/MS Detection (MRM Mode) D->E

Step-by-step LC-MS/MS workflow for β-dihydroequilenin quantification.

Self-Validating Experimental Protocol

The following is a rigorously designed, step-by-step LC-MS/MS methodology for the quantification of β-dihydroequilenin in serum. This protocol incorporates a self-validating system through the use of stable isotope-labeled internal standards (IS) added prior to extraction, ensuring that any variance in extraction recovery or ionization efficiency is mathematically normalized [[5]]().

Step 1: Aliquoting and Internal Standard Spiking
  • Transfer 200 µL of serum (patient sample, calibrator, or QC) into a clean glass culture tube.

  • Spike with 20 µL of working internal standard solution (e.g., β-dihydroequilenin-d3, 500 pg/mL). Vortex for 30 seconds. Causality Check: Early addition of the IS corrects for all downstream volumetric, thermal, and matrix-related losses.

Step 2: Liquid-Liquid Extraction (LLE)
  • Add 2.0 mL of Hexane:Ethyl Acetate (60:40, v/v) to the sample 4.

  • Vortex vigorously for 5 minutes, then centrifuge at 3000 x g for 10 minutes at 4°C to achieve phase separation.

  • Transfer the upper organic layer to a new glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Step 3: Dansyl Chloride Derivatization
  • Reconstitute the dried extract in 50 µL of 0.1 M sodium bicarbonate buffer (pH 10.5).

  • Add 50 µL of dansyl chloride solution (1 mg/mL in acetone).

  • Incubate the mixture at 60°C for 3 minutes 3.

  • Evaporate the acetone under nitrogen, and reconstitute the residue in 100 µL of Water:Methanol (50:50, v/v) for injection.

Step 4: LC-MS/MS Analysis
  • Inject 10 µL onto a UPLC Biphenyl column (1.7 µm, 2.1 x 100 mm) maintained at 40°C.

  • Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the dansylated β-dihydroequilenin.

Inter-Laboratory Validation Metrics

For a β-dihydroequilenin assay to be deemed reliable across multiple research facilities, it must undergo rigorous inter-laboratory validation. This ensures that the analytical variance is minimized, preventing misinterpretation of pharmacokinetic data. The validation parameters must strictly adhere to regulatory guidelines (e.g., FDA/EMA bioanalytical method validation criteria), demanding an inter-assay precision (%CV) of <15% and an accuracy bias within ±15% [[3]]().

Table 2: Representative Inter-Laboratory Validation Data for Dansylated LC-MS/MS Estrogen Assays
Validation ParameterAcceptance Criterion (FDA/EMA)Typical LC-MS/MS Performance
Intra-Assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ)2.5% - 7.8%
Inter-Assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.1% - 9.0%
Accuracy (% Bias) ± 15% (± 20% at LLOQ)± 8.5%
Matrix Effect (Ion Suppression) CV ≤ 15% across lots< 10% (IS normalized)
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10:10.16 - 0.5 pg/mL

References

  • Pharmacokinetic Study of Conjugated Equine Estrogens in Healthy Chinese Postmenopausal Women Using a Parallel Two-Column LC-MS/MS Method. PubMed / Springer. URL: [Link]

  • Development and Validation of a LC-MS/MS Assay for Quantification of Serum Estradiol Using Calibrators With Values Assigned by the CDC Reference Measurement Procedure. PubMed / Elsevier. URL:[Link]

  • Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons. PubMed / Elsevier. URL:[Link]

  • An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range. PMC / NIH. URL:[Link]

  • Celecoxib affects estrogen sulfonation catalyzed by several human hepatic sulfotransferases, but does not stimulate 17-sulfonation in rat liver. PMC / NIH. URL:[Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling beta-Dihydroequilenin

Comprehensive Safety and Operational Guide for Handling beta-Dihydroequilenin As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipli...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling beta-Dihydroequilenin

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. Handling potent active pharmaceutical ingredients (APIs) like beta-Dihydroequilenin (17beta-Dihydroequilenin) requires an operational framework built on mechanistic causality and self-validating systems.

beta-Dihydroequilenin is a highly potent estrogenic steroid and an active metabolite found in conjugated equine estrogens[1]. Frequently utilized in drug development and analytical laboratories as an in vitro probe or reference standard[2][3], it is a powerful endocrine-disrupting chemical (EDC) capable of inducing profound physiological changes at nanogram levels[4][5]. This guide provides the definitive logistical, operational, and disposal framework for handling this compound to ensure absolute personnel safety and scientific integrity.

Hazard Profile and Causality

To design an effective containment strategy, we must first understand the mechanistic causality of the hazard. beta-Dihydroequilenin acts as a potent agonist for estrogen receptors (ERα and ERβ)[5].

Exposure through the inhalation of aerosolized powders or dermal absorption can lead to systemic endocrine disruption. Chronic exposure to unopposed estrogens is causally linked to an increased risk of endometrial, ovarian, and breast cancers[1][6]. Standard Safety Data Sheets (SDS) classify it under GHS07 (Warning: H315 Skin Irritation, H319 Eye Irritation)[3], but its status as a potent hormone necessitates handling it under Occupational Exposure Band (OEB) 4 or 5 conditions.

G Ligand beta-Dihydroequilenin (Potent Estrogen) Receptor Estrogen Receptor (ERα/β) Binding Ligand->Receptor Trans Nuclear Translocation & Gene Transcription Receptor->Trans Tox Endocrine Disruption & Carcinogenic Potential Trans->Tox

Caption: Mechanism of beta-Dihydroequilenin toxicity via estrogen receptor activation.

Quantitative Hazard and Physicochemical Data

The physicochemical properties of beta-Dihydroequilenin dictate its behavior in the laboratory environment. Its lipophilicity allows it to easily permeate biological membranes and certain porous materials.

Table 1: Physicochemical and Hazard Summary

ParameterValue / DescriptionReference
Chemical Name 17beta-Dihydroequilenin[2]
CAS Number 1423-97-8 (Unlabelled)[2]
Molecular Weight 270.37 g/mol [3]
Primary Target Estrogen Receptor (ERα/ERβ)[5]
GHS Classifications Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)[3]
Systemic Hazards Endocrine disruption, potential carcinogenicity[1][6]

Personal Protective Equipment (PPE) Requirements

The principle of PPE selection for beta-Dihydroequilenin is "Zero Exposure." Every layer of protection acts as a barrier against cross-contamination and systemic absorption.

  • Respiratory Protection:

    • Requirement: N95/P100 particulate respirator or Powered Air-Purifying Respirator (PAPR).

    • Causality: Steroid powders are highly susceptible to electrostatic dispersion during weighing. A P100 filter ensures 99.97% efficiency against airborne particulates, preventing the inhalation of microgram quantities that could trigger systemic endocrine responses.

  • Hand Protection:

    • Requirement: Double-gloving with extended-cuff nitrile gloves (minimum 5 mil thickness).

    • Causality: Estrogens are lipophilic and can permeate certain glove materials over time. Double-gloving provides a fail-safe; the outer glove is frequently changed during the procedure, while the inner glove maintains the primary dermal barrier.

  • Body Protection:

    • Requirement: Disposable, fluid-resistant Tyvek coveralls or a dedicated wrap-around laboratory gown with tight-fitting cuffs.

    • Causality: Woven cotton lab coats are porous and trap steroid dust, turning the garment into a continuous exposure source. Disposable Tyvek ensures the hazard is contained and discarded post-operation.

  • Eye/Face Protection:

    • Requirement: Chemical splash goggles and a full face shield.

    • Causality: Protects mucosal membranes from accidental splashes of concentrated estrogenic solutions (e.g., dissolved in DMSO or methanol), which are rapidly absorbed into the bloodstream.

Operational Plan: Step-by-Step Handling Workflow

Handling neat (pure) beta-Dihydroequilenin powder requires strict adherence to containment protocols. This protocol functions as a self-validating system : by dissolving the compound in situ (Step 5), the elimination of the aerosol hazard is physically guaranteed before the vial ever leaves the containment zone, validating the integrity of the workflow.

Protocol: Weighing and Dissolution of beta-Dihydroequilenin Powder

  • Preparation & Containment: Conduct all work inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator. Line the work surface with disposable, absorbent, plastic-backed bench paper.

  • PPE Donning: Don the Tyvek suit, inner nitrile gloves, N95/P100 respirator, and safety goggles. Tape the inner glove cuffs to the Tyvek sleeves to prevent skin exposure. Don the outer nitrile gloves.

  • Static Mitigation: Use an anti-static bar or zero-ionizer inside the BSC to neutralize static charges on the steroid powder and the weighing spatulas. Causality: Steroids are highly electrostatic; neutralizing the charge prevents the powder from aerosolizing or clinging to the outside of the vial.

  • Wet-Weighing Technique: Pre-weigh the empty vial. Transfer the estimated amount of beta-Dihydroequilenin into the vial, cap it, and weigh it again to determine the exact mass.

  • In-Situ Dissolution: Inject the solvent (e.g., Methanol or DMSO) directly into the capped vial using a syringe through a septum, or carefully open the vial strictly inside the BSC to add solvent. Causality: Dissolving the powder immediately eliminates the inhalation hazard associated with dry particulates.

  • Surface Decontamination: Wipe down the exterior of the sealed solution vial with a solvent-soaked wipe (e.g., 70% ethanol) before removing it from the BSC.

Workflow Prep 1. Preparation Isolate in Class II BSC Donning 2. PPE Donning Double Gloves, P100, Tyvek Prep->Donning Handling 3. Handling Wet-weighing, Closed Systems Donning->Handling Doffing 4. Doffing & Decon 10% Bleach, Inside-out removal Handling->Doffing Waste 5. Disposal Incineration (Hazardous Waste) Doffing->Waste

Caption: Step-by-step operational workflow for handling potent estrogenic compounds.

Decontamination and Disposal Plan

Because beta-Dihydroequilenin is biologically active at trace levels, standard washing is insufficient. The compound must be chemically degraded or incinerated.

  • Surface Decontamination: Wipe all BSC surfaces and reusable tools with a 10% sodium hypochlorite (bleach) solution, followed by a water rinse, and finally a 70% ethanol wipe.

    • Causality: Strong oxidizing agents like hypochlorite disrupt the steroid ring structure, eliminating its binding affinity for estrogen receptors.

  • Solid Waste Disposal: All disposable PPE (outer gloves, Tyvek suits, bench liners) and empty reagent vials must be placed in a designated, sealable hazardous waste bag inside the BSC. Label as "Hazardous Chemical Waste: Potent Estrogen / Endocrine Disruptor." Dispose of via high-temperature incineration. Do not autoclave, as heat may volatilize the compound without destroying it.

  • Liquid Waste Disposal: Collect all beta-Dihydroequilenin solutions in a dedicated, shatter-proof liquid waste container. Ensure the waste is segregated from strong acids to prevent dangerous reactions with the solvents (e.g., DMSO). Submit to Environmental Health and Safety (EHS) for specialized chemical disposal.

References

  • ResearchGate. "The Analysis of Estrone and 17 Beta-Estradiol by Stir Bar Sorptive Extraction-Thermal Desorption-Gas Chromatography/Mass Spectrometry". ResearchGate. Available at: [Link]

  • Medsafe New Zealand. "Premarin® 0.3 mg, 0.625 mg tablets. - NEW ZEALAND DATA SHEET". Medsafe. Available at: [Link]

  • ACS Publications. "Antagonism of Metal Pyridinethiones and Their Degradation Products toward Estrogen Receptor α: A Combination of In Vitro, In Vivo, and In Silico Approaches". Environmental Science & Technology Letters. Available at:[Link]

  • Biomedicus. "The Side Effects of CENESTIN (ESTROGENS, CONJUGATED SYNTHETIC A)". Biomedicus. Available at:[Link]

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